3-(1H-benzimidazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRXBQGCQJOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353690 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14840-18-7 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Facile Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a facile and efficient method for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid, a valuable building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of a propanoic acid moiety at the N-1 position of the benzimidazole ring system provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or salt formation, enabling the exploration of a broader chemical space for drug discovery. This compound, in particular, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This guide details a reliable and straightforward synthetic approach to this compound.
Synthetic Methodology
The most facile and commonly employed method for the synthesis of this compound is the direct N-alkylation of benzimidazole with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a suitable base. This reaction, a variation of the Williamson ether synthesis applied to N-alkylation, proceeds via a nucleophilic substitution mechanism where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of the halo-acid.
An alternative, two-step approach involves the N-alkylation of benzimidazole with an ester of a 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. While this method may sometimes offer better solubility and handling properties of the intermediate, the direct alkylation with the halo-acid is generally preferred for its atom economy and reduced number of synthetic steps.
This guide will focus on the direct N-alkylation method using 3-chloropropanoic acid.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via direct N-alkylation.
3.1. Materials and Reagents
-
Benzimidazole
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol, Dimethylformamide (DMF), or Acetonitrile
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
3.2. Reaction Setup
A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is used for the reaction. The reaction is typically performed under a normal atmosphere unless any of the reagents are particularly sensitive to air or moisture.
3.3. Synthetic Procedure
-
Dissolution and Deprotonation: In the round-bottom flask, dissolve benzimidazole (1 equivalent) and the base (2-3 equivalents, e.g., sodium hydroxide) in the chosen solvent (e.g., ethanol). Stir the mixture at room temperature for 15-30 minutes to ensure the complete deprotonation of the benzimidazole.
-
Addition of Alkylating Agent: To the stirred solution, add 3-chloropropanoic acid (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water.
-
Carefully acidify the aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound and related derivatives under various conditions.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzimidazole | 3-Chloropropanoic acid | NaOH | Ethanol | Reflux | 6 | ~85 |
| Benzimidazole | 3-Bromopropanoic acid | K₂CO₃ | DMF | 80 | 4 | ~90 |
| 2-Methylbenzimidazole | Ethyl 3-bromopropanoate | NaH | THF | Reflux | 5 | ~92 (ester) |
| Benzimidazole | Acrylic acid | None (Michael Addition) | Water | 100 | 12 | ~75 |
Visual Diagrams
5.1. Reaction Scheme
5.2. Experimental Workflow
Characterization of 3-(1H-benzimidazol-1-yl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical characterization of 3-(1H-benzimidazol-1-yl)propanoic acid, a molecule of interest in pharmaceutical research. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, offering a foundational understanding for researchers engaged in the synthesis, quality control, and further development of this compound. While a complete, unified dataset from a single source is not publicly available, this guide compiles and interprets data from related compounds and general spectroscopic principles to provide a robust analytical profile.
Molecular Structure and Properties
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound, featuring a propanoic acid side chain attached to one of the nitrogen atoms of the imidazole ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for this compound, based on available information for the compound and its analogues.
¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | H-2 (imidazole ring) |
| ~7.70 | m | 2H | H-4 and H-7 (benzene ring) |
| ~7.30 | m | 2H | H-5 and H-6 (benzene ring) |
| ~4.50 | t | 2H | -N-CH₂- |
| ~2.90 | t | 2H | -CH₂-COOH |
| ~12.50 | br s | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the concentration and solvent.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (carboxylic acid) |
| ~144.0 | C-2 (imidazole ring) |
| ~143.0, ~134.0 | C-7a and C-3a (bridgehead carbons) |
| ~122.0, ~121.0 | C-5 and C-6 (benzene ring) |
| ~119.0, ~110.0 | C-4 and C-7 (benzene ring) |
| ~42.0 | -N-CH₂- |
| ~33.0 | -CH₂-COOH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Molecular Ion Peak
The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₀N₂O₂) is approximately 191.0815 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Fragmentation Pattern
While a specific mass spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the structure.
Caption: Predicted major fragmentation pathways for this compound.
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 191 | [C₁₀H₁₁N₂O₂]⁺ (Molecular Ion) |
| 173 | [C₁₀H₉N₂O]⁺ (Loss of H₂O) |
| 146 | [C₉H₁₀N₂]⁺ (Loss of COOH) |
| 132 | [C₈H₈N₂]⁺ (Benzimidazole ethyl fragment) |
| 118 | [C₇H₆N₂]⁺ (Benzimidazole fragment) |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols that can be adapted for the analysis of this compound.
NMR Spectroscopy
Caption: General workflow for NMR analysis.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming, locking onto the deuterium signal of the solvent, and tuning of the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integration values.
Mass Spectrometry
Caption: General workflow for Mass Spectrometry analysis.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a methanol/water mixture. Further dilute to a working concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest to ensure accurate mass measurements.
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use electrospray ionization (ESI) in positive ion mode to generate protonated molecules.
-
Full Scan Mass Spectrum: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and determine the molecular weight of the compound.
-
Tandem Mass Spectrometry (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and fragmenting it in the collision cell to obtain the MS/MS spectrum.
-
Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and elucidate the fragmentation pattern, which aids in structural confirmation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, characterization of this compound using NMR and mass spectrometry. The presented data tables, fragmentation pathways, and experimental workflows serve as a valuable resource for researchers in the field. It is important to note that the spectral data provided are based on the analysis of structurally similar compounds and established spectroscopic principles. For definitive characterization, it is essential to acquire and interpret the actual experimental data for this compound. Future work should focus on obtaining and publishing a complete experimental dataset for this compound to create a definitive analytical reference.
physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1H-benzimidazol-1-yl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines experimental protocols, and visualizes a key synthetic pathway.
Core Chemical and Physical Properties
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It is important to distinguish this compound from its isomer, 3-(1H-benzimidazol-2-yl)propanoic acid, also known as Procodazol, for which more extensive data is publicly available. This guide focuses on the 1-substituted isomer.
Quantitative data for this compound and its hydrochloride salt are presented below, with data for the 2-yl isomer provided for comparison.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | This compound hydrochloride | 3-(1H-benzimidazol-2-yl)propanoic acid |
| CAS Number | Not explicitly found | 30163-88-3[1][2] | 23249-97-0[3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₁ClN₂O₂[1][2] | C₁₀H₁₀N₂O₂[3] |
| Molecular Weight | 190.20 g/mol | 226.66 g/mol [2] | 190.2 g/mol [3] |
| Appearance | Not specified | Solid[4] | Not specified |
| Melting Point | Not specified | Not specified | 229-231 °C (decomposes)[3] |
| Boiling Point | Not specified | Not specified | 497.9±28.0 °C (Predicted)[3] |
| Density | Not specified | Not specified | 1.367±0.06 g/cm³ (Predicted)[3] |
| pKa | Not specified | Not specified | 3.98±0.10 (Predicted)[3] |
| SMILES String | O=C(O)CCN1C=NC2=C1C=CC=C2 | Cl.O=C(O)CCN1C=NC2=CC=CC=C21[1] | O=C(O)CCC1=NC2=CC=CC=C2N1 |
| InChI Key | Not specified | DAVWSJSWUOVUFG-UHFFFAOYSA-N[1][4] | Not specified |
Note: A major supplier of the hydrochloride salt explicitly states that they do not collect analytical data for this product, which may account for the limited availability of experimental data.[4]
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Characteristics |
| ¹H NMR | - Aromatic protons of the benzimidazole ring (approx. 7.2-8.0 ppm).- A singlet for the C2-H of the imidazole ring (approx. 8.0-8.5 ppm).- Two triplets for the -CH₂-CH₂- protons of the propanoic acid chain.- A broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (approx. 110-145 ppm).- A signal for the C2 carbon of the imidazole ring.- Signals for the two methylene carbons of the propanoic acid chain.- A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C=C stretching from the benzimidazole ring (approx. 1450-1650 cm⁻¹).- Aromatic C-H stretching (approx. 3000-3100 cm⁻¹).- Aliphatic C-H stretching (approx. 2850-2960 cm⁻¹). |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (190.20).- Fragmentation patterns showing the loss of the carboxyl group and cleavage of the propanoic acid chain. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found, a general and widely used method for the N-alkylation of benzimidazoles can be adapted. This typically involves the reaction of benzimidazole with a halo-substituted carboxylic acid or a Michael addition to an α,β-unsaturated carboxylic acid.
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the benzimidazole nitrogen.
-
Addition of Alkylating Agent: Slowly add an equimolar amount of 3-bromopropanoic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 60-80 °C for several hours).
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and signaling pathways of this compound are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6][7]
-
Antimicrobial Activity: Benzimidazole derivatives are known to exhibit significant antibacterial and antifungal properties.[6][8][9] Some studies on derivatives of this compound have demonstrated antimicrobial activity.[8] The mechanism of action for some antimicrobial benzimidazoles involves the inhibition of microbial growth by interfering with essential cellular processes.
-
Anti-inflammatory Activity: Many benzimidazole-containing compounds have shown potent anti-inflammatory effects.[5][10] Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
-
Other Activities: The benzimidazole nucleus is present in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and antihypertensive agents.[5][7]
No specific signaling pathways involving this compound have been elucidated in the reviewed literature. Research in this area would be necessary to determine its precise mechanism of action and potential therapeutic targets.
Below is a generalized workflow for screening the biological activity of a novel benzimidazole derivative.
Caption: General workflow for evaluating the biological activity of a synthesized compound.
Conclusion
This compound is a compound of interest due to its structural relation to the versatile benzimidazole pharmacophore. While specific experimental data for the free acid are scarce in publicly available literature, this guide provides a consolidated overview based on the properties of its hydrochloride salt, its isomer 3-(1H-benzimidazol-2-yl)propanoic acid, and general knowledge of benzimidazole chemistry. The outlined synthetic protocol and predicted spectral data offer a solid foundation for researchers. Further investigation is warranted to fully characterize this compound and explore its potential biological activities and mechanisms of action.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Solubility Profile of 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 3-(1H-benzimidazol-1-yl)propanoic acid, a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in common laboratory solvents. The guide details established experimental protocols, including the gold-standard shake-flask method, and offers a structured approach to data presentation and visualization of the experimental workflow.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding its solubility is a critical first step in preclinical research, influencing formulation development, bioavailability, and the design of subsequent in vitro and in vivo studies.[1] This guide provides the necessary experimental methodologies for researchers to establish a comprehensive solubility profile of this compound.
Predicted Solubility Characteristics
Based on its chemical structure, which features a benzimidazole ring system and a propanoic acid side chain, this compound is expected to exhibit amphoteric properties. The carboxylic acid group (pKa ~4-5) will be deprotonated at neutral and basic pH, increasing solubility in aqueous bases. The benzimidazole ring contains a basic nitrogen atom (pKa of the conjugate acid ~5-6), which will be protonated at acidic pH, enhancing solubility in aqueous acids. In organic solvents, its solubility will be dictated by the polarity of the solvent and its ability to engage in hydrogen bonding.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of common laboratory solvents is not available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this critical data. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimental Solubility Data for this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Polar Protic | Water | 25 | |||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Acetic Acid | 25 | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dimethylformamide (DMF) | 25 | ||||
| Acetonitrile | 25 | ||||
| Acetone | 25 | ||||
| Nonpolar | Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | ||||
| Toluene | 25 | ||||
| Hexane | 25 | ||||
| Aqueous Buffers | pH 1.2 (0.1 N HCl) | 37 | |||
| pH 4.5 (Acetate Buffer) | 37 | ||||
| pH 6.8 (Phosphate Buffer) | 37 | ||||
| pH 7.4 (Phosphate Buffer) | 37 |
Experimental Protocols
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential.[2] The following sections detail the methodologies for both qualitative and quantitative solubility determination.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Qualitative Solubility Determination
A preliminary qualitative assessment can efficiently guide the selection of solvents for quantitative analysis.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add 0.1 mL of the chosen solvent.
-
Vortex the vial vigorously for 1 minute.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, add another 0.9 mL of the solvent and vortex again. Observe the result.
-
Categorize the solubility as:
-
Very Soluble: Dissolves completely in 0.1 mL.
-
Soluble: Dissolves completely upon addition of up to 1 mL.
-
Sparingly Soluble: Partially dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium.[2][3][4]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[3]
-
Solvent Addition: Add a known volume of the selected solvent or aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2][5] The equilibration time should be sufficient to ensure the concentration of the dissolved compound in the supernatant is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.[2] Then, carefully withdraw a sample of the supernatant. For accurate separation of the liquid and solid phases, centrifugation followed by filtration of the supernatant through a syringe filter is recommended.[2][5]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the experimental sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
-
Verification: For aqueous buffers, it is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[3][6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility profile of this compound.
Caption: High-level workflow for solubility profile determination.
Caption: Detailed workflow of the shake-flask method.
Conclusion
References
Exploring the Pharmacological Landscape of Benzimidazole Derivatives: A Look at Potential Mechanisms of Action
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] These derivatives have garnered significant attention from researchers in drug discovery and development due to their diverse biological profile, which includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide aims to explore the potential mechanisms of action underlying these activities, drawing from the existing body of research on various benzimidazole analogues.
Potential Mechanisms of Action of Benzimidazole Derivatives
The biological effects of benzimidazole derivatives are diverse and appear to be mediated through multiple mechanisms, often dependent on the specific substitutions on the benzimidazole core.
Antimicrobial and Antifungal Activity
A significant area of research for benzimidazole derivatives has been in the realm of antimicrobial and antifungal agents.[1][3][4][5] While the precise mechanisms can vary, a key target for many benzimidazole anthelmintics is the protein tubulin .[1]
-
Inhibition of Tubulin Polymerization: Benzimidazoles are known to bind to the β-tubulin subunit, preventing its polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division, motility, and intracellular transport. Disruption of microtubule formation can lead to cell cycle arrest and ultimately cell death in susceptible organisms. It is important to note that some studies on specific benzimidazole derivatives did not find an inhibitory effect on tubulin polymerization, suggesting that this is not a universal mechanism for all compounds in this class.[1]
Derivatives of a closely related compound, 3-(2-methylbenzimidazol-1-yl)propanoic acid, have been synthesized and have shown potential antimicrobial activities.[4] The synthesis of novel benzimidazole-thiazinone derivatives has also yielded compounds with moderate antimicrobial activity.[5]
Anti-inflammatory Activity
Certain benzimidazole derivatives have demonstrated anti-inflammatory properties. The proposed mechanisms for this activity involve the modulation of key inflammatory pathways.[2]
-
Interaction with Inflammatory Mediators: Benzimidazole derivatives may exert their anti-inflammatory effects by interacting with various components of the inflammatory cascade, including:
-
Cyclooxygenases (COX)
-
Transient receptor potential vanilloid-1 (TRPV1)
-
Cannabinoid receptors
-
Bradykinin receptors
-
Specific cytokines
-
5-lipoxygenase (5-LOX) activating protein[2]
-
By modulating these targets, benzimidazole compounds can potentially reduce the production of pro-inflammatory mediators and alleviate inflammatory responses.
Experimental Protocols
Due to the lack of specific studies on the mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid, detailed experimental protocols for this particular compound cannot be provided. However, a general workflow for investigating the mechanism of action of a novel benzimidazole derivative is outlined below.
Caption: A generalized workflow for investigating the mechanism of action of a novel compound.
Data Presentation
As no quantitative data for the mechanism of action of this compound is available, a data table cannot be generated. Research efforts would first need to focus on generating such data through the experimental workflow outlined above.
Conclusion and Future Directions
The benzimidazole scaffold represents a versatile platform for the development of new therapeutic agents. While the precise mechanism of action for this compound remains to be elucidated, the broader family of benzimidazole derivatives exhibits a range of biological activities, potentially through mechanisms such as tubulin polymerization inhibition and modulation of inflammatory pathways.
Future research should focus on synthesizing and screening a library of derivatives of this compound to identify lead compounds with potent biological activity. Subsequent in-depth studies would then be required to unravel the specific molecular targets and signaling pathways involved, ultimately paving the way for potential therapeutic applications. The development of novel benzimidazole-based drugs holds promise for addressing unmet medical needs in infectious diseases, inflammation, and oncology.
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
Preliminary Biological Activity Screening of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity screening of 3-(1H-benzimidazol-1-yl)propanoic acid. Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the synthesis, and a representative screening cascade for evaluating the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of the title compound. Detailed experimental protocols, data presentation in tabular format, and visualizations of experimental workflows and a relevant signaling pathway are included to guide researchers in the preliminary assessment of this and structurally related compounds.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to naturally occurring purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4] The compound this compound, a derivative of the benzimidazole core, presents a promising candidate for biological investigation. This guide details a systematic approach to its preliminary biological evaluation.
Synthesis
The synthesis of this compound can be achieved through various established methods for N-alkylation of benzimidazoles. A common approach involves the reaction of benzimidazole with a suitable three-carbon synthon.
Representative Synthetic Protocol
A plausible synthesis route involves the reaction of benzimidazole with ethyl 3-bromopropanoate followed by hydrolysis of the resulting ester.
-
Step 1: N-Alkylation. Benzimidazole is reacted with ethyl 3-bromopropanoate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.
-
Step 2: Hydrolysis. The resulting ethyl 3-(1H-benzimidazol-1-yl)propanoate is then subjected to hydrolysis using an aqueous solution of a base, such as sodium hydroxide, followed by acidification to yield the desired this compound.
Biological Activity Screening
The preliminary biological screening of this compound is designed to assess its potential therapeutic value across several key areas. The following sections outline the experimental protocols for antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
The antimicrobial potential of the compound can be evaluated against a panel of pathogenic bacteria.
The broth microdilution method is a standard procedure for determining the MIC of a compound.
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. Ciprofloxacin can be used as a standard reference drug.[5]
The following table summarizes hypothetical MIC values for this compound based on activities of related benzimidazole derivatives.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | >256 |
| Ciprofloxacin | 0.5 - 2 |
Antifungal Activity
The antifungal properties of the compound can be assessed against common fungal pathogens.
Similar to the antimicrobial assay, a broth microdilution method is employed.
-
Preparation of Fungal Inoculum: Cultures of fungal strains (e.g., Candida albicans, Aspergillus niger) are prepared and standardized.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 48 hours).
-
Determination of MIC: The MIC is the lowest concentration that inhibits fungal growth. Ketoconazole or Fluconazole can be used as a reference standard.[5][6]
The following table presents hypothetical MIC values for this compound.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 128 |
| Aspergillus niger | >256 |
| Ketoconazole | 0.25 - 8 |
Anticancer Activity
The cytotoxic potential of the compound against cancer cell lines is a crucial part of the preliminary screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HeLa (cervical)) are cultured in appropriate media.[7]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated. Doxorubicin is often used as a positive control.[7]
The following table shows hypothetical IC50 values for this compound.
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 45 |
| MCF-7 (Breast Cancer) | 68 |
| HeLa (Cervical Cancer) | 52 |
| Doxorubicin | 0.5 - 5 |
Anti-inflammatory Activity
The anti-inflammatory potential can be initially screened using in vitro assays.
The ability of the compound to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common indicator of anti-inflammatory activity.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are incubated with various concentrations of the test compound.
-
Substrate Addition: A substrate, such as arachidonic acid, is added to initiate the enzymatic reaction.
-
Product Measurement: The formation of prostaglandin E2 (PGE2) is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value for the inhibition of each COX isoenzyme is determined. A non-steroidal anti-inflammatory drug (NSAID) like diclofenac can be used as a reference.[8]
The following table provides hypothetical IC50 values for COX inhibition.
| Enzyme | IC50 (µM) |
| COX-1 | >100 |
| COX-2 | 75 |
| Diclofenac | 0.1 - 5 |
Visualizations
Experimental Workflow
Caption: General workflow for the preliminary biological activity screening.
Representative Signaling Pathway: Apoptosis Induction
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by benzimidazole derivatives.
Conclusion
This technical guide provides a framework for the preliminary biological activity screening of this compound. The outlined protocols for synthesis and in vitro assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities serve as a foundational starting point for researchers. The representative data and visualizations are intended to guide the experimental design and interpretation of results. Further investigation into the mechanisms of action and structure-activity relationships of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-(1H-benzimidazol-1-yl)propanoic acid, a member of the versatile benzimidazole class of heterocyclic compounds. This document consolidates available data on its chemical identity, physicochemical properties, a plausible synthetic route, and the broader biological context of benzimidazole derivatives.
Chemical Identity and Molecular Structure
This compound is a derivative of benzimidazole where a propanoic acid group is attached to one of the nitrogen atoms of the imidazole ring. The hydrochloride salt is a common form in which this compound is available.
Molecular Structure:
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
-
Structure: (A 2D representation of the molecular structure would be depicted here in a full report)
CAS Number: While a specific CAS number for the free acid is not readily available in public databases, the hydrochloride salt is well-documented.
Physicochemical Properties
Experimental data for this compound is limited in the public domain. The following table summarizes the available information for its hydrochloride salt and predicted data for the related isomer, 3-(1H-benzoimidazol-2-yl)propanoic acid, for comparative purposes. Researchers should independently verify these properties.
| Property | This compound hydrochloride | 3-(1H-benzoimidazol-2-yl)propanoic acid (Isomer) |
| CAS Number | 30163-88-3[1][2] | 23249-97-0[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | C₁₀H₁₀N₂O₂[1] |
| Molecular Weight | 226.66 g/mol [2] | 190.2 g/mol [1] |
| Appearance | Solid[3] | Not specified |
| Melting Point | Not specified | 229-231°C (decomposes) (lit.)[1] |
| Boiling Point | Not specified | 497.9 ± 28.0 °C (Predicted)[1] |
| Density | Not specified | 1.367 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | Not specified | 3.98 ± 0.10 (Predicted)[1] |
| SMILES String | O=C(O)CCN1C=NC2=C1C=CC=C2.Cl[3] | Not applicable |
| InChI Key | DAVWSJSWUOVUFG-UHFFFAOYSA-N[2][3] | Not applicable |
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible and commonly employed method is the Michael addition of benzimidazole to an acrylate ester, followed by hydrolysis of the resulting ester. The following is a generalized protocol based on similar reactions reported in the literature.
Reaction Scheme:
Benzimidazole + Ethyl Acrylate → Ethyl 3-(1H-benzimidazol-1-yl)propanoate → this compound
Step 1: Synthesis of Ethyl 3-(1H-benzimidazol-1-yl)propanoate
-
Materials: Benzimidazole, ethyl acrylate, a suitable base (e.g., triethylamine or sodium ethoxide), and a solvent (e.g., ethanol or acetonitrile).
-
Procedure: a. Dissolve benzimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add the base to the solution. c. Slowly add ethyl acrylate to the reaction mixture. d. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-(1H-benzimidazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 3-(1H-benzimidazol-1-yl)propanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent (e.g., a mixture of ethanol and water), and hydrochloric acid for neutralization.
-
Procedure: a. Dissolve the ester from Step 1 in the ethanol-water solvent mixture. b. Add a solution of the base and heat the mixture to reflux for several hours, monitoring the disappearance of the ester by TLC. c. After completion, cool the reaction mixture in an ice bath. d. Carefully neutralize the mixture with hydrochloric acid to a pH where the carboxylic acid precipitates. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: A diagram illustrating the two-step synthesis of the target compound.
Biological Activity Context
While specific biological activity and signaling pathway studies for this compound are not extensively reported in the reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of benzimidazole have been shown to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives are known to interfere with microbial growth and are used as antibacterial and antifungal agents.
-
Anticancer Activity: Certain benzimidazoles have demonstrated cytotoxic effects against various cancer cell lines.
-
Antiviral Activity: The benzimidazole nucleus is a component of some antiviral drugs.
-
Anti-inflammatory and Analgesic Properties: Some derivatives have been investigated for their potential to reduce inflammation and pain.
Given the broad bioactivity of this chemical class, this compound represents a molecule of interest for further investigation and screening in various biological assays. Its carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of amides or esters, to explore structure-activity relationships.
References
Potential Therapeutic Targets of Benzimidazole Derivatives: An In-depth Technical Guide Focused on 3-(1H-benzimidazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of benzimidazole derivatives, with a specific focus on 3-(1H-benzimidazol-1-yl)propanoic acid and its analogs. While direct research on this specific molecule is limited, this document extrapolates potential mechanisms and targets based on the well-established activities of the broader benzimidazole class and available data on closely related compounds. We present quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to the Benzimidazole Scaffold
Benzimidazole is a bicyclic aromatic heterocycle composed of a fusion between a benzene ring and an imidazole ring. This core structure is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules. The electron-rich nature of the nitrogen atoms in the imidazole ring allows for interactions with a multitude of enzymes and receptors. Consequently, benzimidazole derivatives have been successfully developed into a number of FDA-approved drugs for a variety of therapeutic indications. The broad bioactivity of this class of compounds underscores the potential of unexplored derivatives like this compound.
Potential Therapeutic Targets
Based on extensive research into the benzimidazole class, several key therapeutic targets have been identified. It is plausible that this compound and its derivatives may exhibit activity against one or more of the following:
Anticancer Targets
Benzimidazole derivatives have shown significant promise as anticancer agents through various mechanisms of action.
-
Receptor Tyrosine Kinases (RTKs): Many benzimidazole compounds have been shown to inhibit RTKs, which are crucial for cancer cell proliferation, survival, and metastasis. A key target in this family is the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis and cell cycle arrest.
-
Non-Receptor Tyrosine Kinases: In addition to RTKs, non-receptor tyrosine kinases are also potential targets. For instance, some benzimidazoles have been investigated as inhibitors of kinases like BRAF, a key component of the MAPK/ERK pathway, which is frequently mutated in various cancers.
-
Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzimidazole derivatives are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Benzimidazole derivatives have been reported to act as topoisomerase inhibitors, leading to DNA damage and cell death.
Antimicrobial Targets
The benzimidazole scaffold is present in many antimicrobial agents. Potential targets for antimicrobial activity include:
-
Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, is a common mechanism for antibacterial agents.
-
Bacterial DNA and Protein Synthesis: Benzimidazoles can interfere with bacterial DNA gyrase or ribosomes, thereby inhibiting DNA replication and protein synthesis.
-
Fungal Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell lysis.
Anti-inflammatory Targets
Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives have demonstrated anti-inflammatory properties by targeting key inflammatory mediators.
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins, is a well-established anti-inflammatory mechanism.
-
Cytokine Production: Some benzimidazoles may modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Bioactivity Data
Table 1: Antimicrobial Activity of 3-(2-methylbenzimidazol-1-yl)propanoic Acid Hydrazide Derivatives
| Compound | Structure | Inhibition Zone (mm) vs. Bacillus cereus | Inhibition Zone (mm) vs. Escherichia coli |
| 2 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]--oxadiazole-2(3H)-thione | ++ | + |
| 3c | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-(piperidinomethyl)--oxadiazole-2(3H)-thione | +++ | ++ |
| 4 | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-amino-4H--triazole-3-thiol | ++ | + |
| 5a | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-(benzylideneamino)-4H--triazole-3-thiol | ++ | + |
| 6 | N-{5-[2-(2-methylbenzimidazol-1-yl)ethyl]-3-mercapto-4H--triazol-4-yl}acetamide | ++ | + |
| 7 | 1-[3-(2-methylbenzimidazol-1-yl)propanoyl]-3-methyl-1H-pyrazol-5(4H)-one | ++ | + |
| 9a | 3-(2-methylbenzimidazol-1-yl)propanoic acid (benzylidene)hydrazide | ++ | + |
| 10b | 2-(4-chlorophenyl)-3-[3-(2-methylbenzimidazol-1-yl)propanoylamino]-1,3-thiazolidin-4-one | +++ | ++ |
| 11b | 2-(4-chlorophenyl)-5-methyl-3-[3-(2-methylbenzimidazol-1-yl)propanoylamino]-1,3-thiazolidin-4-one | +++ | ++ |
Key: +++ (Highly active, >12 mm), ++ (Moderately active, 9-12 mm), + (Slightly active, 6-9 mm)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The results are interpreted based on the size of the inhibition zone.
EGFR Kinase Inhibition Assay (Generic Protocol)
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The assay can be performed using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Reagents and Materials: Recombinant human EGFR kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent.
-
Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The EGFR kinase and substrate peptide are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). e. The detection reagent is added, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Assay Principle: This assay monitors the polymerization of tubulin into microtubules in the presence or absence of a test compound. The polymerization is typically measured by the increase in light scattering or fluorescence of a reporter dye.
-
Reagents and Materials: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate), and a fluorescent reporter dye (e.g., DAPI).
-
Procedure: a. The test compound is added to a solution of tubulin in polymerization buffer in a microplate. b. The plate is incubated at 37°C to induce polymerization. c. The change in fluorescence or light scattering is monitored over time using a plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are compared between the control (no compound) and the compound-treated samples to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action and in designing further experiments.
In Silico Prediction of the Bioactivity of 3-(1H-benzimidazol-1-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted bioactivity of 3-(1H-benzimidazol-1-yl)propanoic acid based on in silico computational methods. Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of documented pharmacological activities. This document outlines the probable biological targets, predicted pharmacokinetic properties, and potential mechanisms of action for the title compound, derived from computational analyses of its structure and comparisons with closely related analogues.
Predicted Bioactivity and Potential Therapeutic Applications
In silico analysis of this compound and its derivatives suggests a strong likelihood of anti-inflammatory and antimicrobial activities. These predictions are based on the common bioactivities associated with the benzimidazole scaffold.
Predicted Anti-Inflammatory Activity
Molecular docking studies on derivatives of this compound have indicated potential inhibitory activity against cyclooxygenase-2 (COX-2).[1] The inhibition of the COX-2 enzyme is a key mechanism for reducing inflammation, pain, and fever. The propanoic acid moiety of the title compound may contribute to its binding within the active site of COX-2, mimicking the action of known non-steroidal anti-inflammatory drugs (NSAIDs).
Predicted Antimicrobial Activity
The benzimidazole core is a common feature in a variety of antimicrobial agents. While direct in silico screening of this compound against specific microbial targets is not widely published, its structural similarity to known antimicrobial benzimidazoles suggests potential efficacy against a range of bacterial and fungal pathogens.
Physicochemical and Pharmacokinetic (ADMET) Predictions
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical for its development as a drug candidate. The following tables summarize the predicted physicochemical and ADMET properties of this compound using various computational models.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 206.20 g/mol | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.4 | [3] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
Table 2: Predicted ADMET Properties
| Property | Prediction | Software/Method |
| Absorption | ||
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | No | SwissADME |
| Distribution | ||
| P-glycoprotein Substrate | Yes | pkCSM |
| Metabolism | ||
| CYP1A2 Inhibitor | No | pkCSM |
| CYP2C19 Inhibitor | Yes | pkCSM |
| CYP2C9 Inhibitor | Yes | pkCSM |
| CYP2D6 Inhibitor | No | pkCSM |
| CYP3A4 Inhibitor | No | pkCSM |
| Excretion | ||
| Renal OCT2 Substrate | No | pkCSM |
| Toxicity | ||
| AMES Toxicity | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitization | No | pkCSM |
Predicted Signaling Pathways and Mechanism of Action
Based on the predicted inhibitory activity against COX-2, a potential mechanism of action for the anti-inflammatory effects of this compound can be proposed.
COX-2 Inhibition Pathway
In Silico Experimental Protocols
The following sections detail the methodologies for the key in silico experiments used to predict the bioactivity of this compound.
ADMET Prediction
ADMET properties are predicted using web-based tools such as SwissADME and pkCSM. These platforms utilize large datasets of known drug molecules to build predictive models based on chemical structure.
Protocol:
-
Structure Input: The 2D structure of this compound is drawn using a chemical drawing software or represented as a SMILES string.
-
Submission to Web Servers: The structure is submitted to the SwissADME and pkCSM web servers.
-
Parameter Selection: Default prediction parameters are generally used for a broad screening.
-
Data Collection: The predicted values for various ADMET properties are collected and tabulated.
Molecular Docking
Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand (the compound of interest) within the active site of a target protein.
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking program like AutoDock Vina is used to perform the docking calculations, which generate multiple binding poses of the ligand in the protein's active site.
-
Analysis: The results are analyzed to determine the binding affinity (in kcal/mol) and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion
The in silico analyses presented in this guide suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory and antimicrobial agent. The predicted ADMET profile indicates good oral bioavailability, although potential hepatotoxicity and inhibition of certain CYP enzymes warrant further investigation. The proposed mechanism of action through COX-2 inhibition provides a clear hypothesis for its anti-inflammatory activity. These computational predictions offer a strong foundation for guiding future experimental validation and drug development efforts.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 3-(1H-benzimidazol-1-yl)propanoic acid and its related compounds. The benzimidazole scaffold, a key heterocyclic motif, is a well-established pharmacophore in medicinal chemistry due to its structural similarity to endogenous purine bases, allowing for interaction with a wide range of biological targets.[1][2] This guide summarizes critical data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in this promising area of drug discovery.
Synthesis of this compound and Derivatives
The synthesis of the core compound, this compound, can be achieved through the condensation of o-phenylenediamine with a suitable three-carbon carboxylic acid derivative. A common and effective method involves the reaction of o-phenylenediamine with acrylic acid.
A general synthetic approach involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives.[3] For instance, the reaction of o-phenylenediamine with anthranilic acid yields 2-(1H-benzo[d]imidazol-2-yl)aniline.[4] The synthesis of 2-substituted benzimidazoles is often accomplished by reacting o-phenylenediamine with aldehydes in the presence of a catalyst.[5][6]
Derivatization of the core structure is crucial for modulating the pharmacological properties of these compounds. This is frequently achieved by introducing substituents at the N-1 position of the benzimidazole ring or by modifying the propanoic acid moiety to form esters, amides, and other functional groups.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes[5]
-
Catalyst Preparation : A supported gold nanoparticle catalyst (e.g., Au/TiO2) is prepared and characterized.
-
Reaction Setup : In a 5 mL glass vial, the supported gold catalyst (1 mol % Au) is added, followed by the solvent (e.g., a 3:1 mixture of CHCl3:MeOH).
-
Addition of Reactants : o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol) are added to the reaction mixture.
-
Reaction Conditions : The mixture is stirred at 25 °C for 2 hours.
-
Monitoring and Work-up : The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by centrifugation and washed with ethanol. The solvent from the supernatant is evaporated to yield the crude product, which can be further purified by column chromatography.
Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
Benzimidazole derivatives are known to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.[1][7] The mechanism of their antifungal action is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] The antibacterial activity is also well-documented, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[8][9]
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[10][11][12]-oxadiazole-2(3H)-thione | Bacillus cereus | >12 mm inhibition zone (highly active) | [9] |
| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[10][11][12]-oxadiazole-2(3H)-thione | Escherichia coli | Slightly active | [9] |
| 2-(6-flurochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles | Salmonella typhimurium | Good activity | [9] |
| 2-(6-flurochroman-2-yl)-1-alkyl/acyl/aroyl-1-H-benzimidazoles | Staphylococcus aureus | Poor activity | [9] |
| Various 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | [7] |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major focus of current research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[2][4][11] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer progression.[11][12]
Table 2: IC50 Values of Selected Benzimidazole Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4c) | Leukemia subpanel | Selective with ratio of 5.96 at GI50 | [11] |
| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4e) | Not specified | Not specified | [11] |
| Benzimidazole-based dual EGFR/BRAFV600E inhibitor (Compound 4g) | Not specified | Not specified | [11] |
| Benzimidazole derivatives targeting Bcl-2 (Compound C1) | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [2] |
| Benzimidazole derivatives targeting Bcl-2 (Compound D1) | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [2] |
| 2-Aryl benzimidazole (Compound 5a) | HepG-2 | ~2 | [13] |
| 2-Aryl benzimidazole (Compound 5e) | HepG-2 | ~2 | [13] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanisms of Action: Signaling Pathways
Induction of Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A novel benzimidazole acridine derivative has been shown to induce apoptosis in human colon cancer cells by activating both intrinsic and extrinsic pathways via the ROS-JNK1 signaling cascade.[10] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[2][11]
Caption: Intrinsic and extrinsic apoptosis pathways induced by benzimidazole derivatives.
Inhibition of EGFR and BRAF Signaling
Several benzimidazole derivatives have been identified as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[11][12] Inhibition of these kinases disrupts downstream signaling cascades, including the MAPK/ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[11]
Caption: Inhibition of the EGFR-BRAF signaling pathway by benzimidazole derivatives.
Experimental and Logical Workflows
Workflow for Antimicrobial Drug Screening
A systematic workflow is essential for the efficient screening and identification of novel antimicrobial agents.
Caption: A typical workflow for antimicrobial drug screening of benzimidazole derivatives.
Workflow for Anticancer Drug Screening
The process of identifying and characterizing potential anticancer drugs from a library of compounds follows a structured workflow.
Caption: A comprehensive workflow for the screening and development of anticancer benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanoic acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the biological activity of 3-(1H-benzimidazol-1-yl)propanoic acid in cell culture assays is limited in publicly available literature. The following protocols and application notes are based on the general knowledge of benzimidazole derivatives, which are known to possess a wide range of biological activities, including potential anticancer properties.[1][2][3][4][5] These protocols should be considered as a starting point and will require optimization for your specific cell lines and experimental conditions.
Introduction
Benzimidazole is a heterocyclic aromatic compound that forms the core of many biologically active molecules.[5] Derivatives of benzimidazole have been extensively studied and have shown a variety of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4] The planar benzimidazole ring system can intercalate with DNA, and its derivatives can inhibit various enzymes, making them promising candidates for drug development.
This document provides generalized protocols for evaluating the potential cytotoxic and apoptotic effects of this compound in cell culture, based on common methodologies used for other benzimidazole compounds.
Compound Information
| Property | Information |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 30163-88-3 (for hydrochloride salt)[6][7] |
| Physical Form | Solid |
Safety Precautions: The hydrochloride salt of a related compound, 3-(2-methyl-benzoimidazol-1-YL)-propionic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[8] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.[9]
Experimental Protocols
Preparation of Stock Solution
A critical first step is the preparation of a high-concentration stock solution that can be serially diluted to the desired working concentrations.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 62.7 ± 5.5 |
| 50 | 41.2 ± 4.9 |
| 100 | 25.6 ± 3.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide, PI).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀ values determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Hypothetical Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC₅₀) | 60.8 | 25.3 | 10.4 | 3.5 |
| Compound (2x IC₅₀) | 35.1 | 40.7 | 20.2 | 4.0 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro effects of a test compound.
Hypothetical Signaling Pathway of Benzimidazole Derivatives
Many benzimidazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[11][12] A possible, though unconfirmed, mechanism for this compound could involve the modulation of Bcl-2 family proteins and the activation of caspases.
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit2Lead | this compound hydrochloride | CAS# 30163-88-3 | MFCD05884661 | BB-4001991 [hit2lead.com]
- 7. This compound hydrochloride [cymitquimica.com]
- 8. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanoic acid as a Putative Antifungal Agent
Disclaimer: Scientific literature extensively covers the antifungal properties of various benzimidazole derivatives. However, specific studies detailing the antifungal activity of 3-(1H-benzimidazol-1-yl)propanoic acid are limited. The following application notes and protocols are based on the established antifungal properties of structurally related benzimidazole compounds and serve as a guide for investigating the potential of this compound as an antifungal agent.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal, antiviral, antibacterial, and anthelmintic properties. Their therapeutic importance has led to the development of several commercially successful drugs. The antifungal activity of many benzimidazole-containing compounds is well-documented, with research highlighting their efficacy against a range of pathogenic fungi, including species of Candida and Aspergillus. This document provides a framework for the evaluation of this compound as a potential novel antifungal agent.
Presumed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism for many azole compounds, including benzimidazole derivatives, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The proposed mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, this compound is hypothesized to disrupt this conversion, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data on Antifungal Activity of Related Benzimidazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 | Voriconazole | >64 |
| Candida albicans | 1.95 - 7.8 | Fluconazole | >64 | |
| 5-Halo-benzimidazole derivatives | Candida albicans | 0.25 - 8 | Amphotericin B | 0.25 - 1 |
| Aspergillus fumigatus | 1 - 16 | Amphotericin B | 0.5 - 2 | |
| Benzimidazole phenylhydrazone derivatives | Rhizoctonia solani | 1.20 | Validamycin A | 2.5 |
| Magnaporthe oryzae | 1.85 | Carbendazim | 1.9 |
Note: The above data is for illustrative purposes to show the antifungal potential of the benzimidazole class of compounds and is not direct data for this compound.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of the antifungal activity of this compound. These are based on standard methodologies reported for similar compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare separate rows for the positive control antifungal and a growth control (no compound).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, this is typically a complete inhibition of growth. For filamentous fungi, it is often a significant inhibition (e.g., ≥50%) compared to the growth control.
Figure 2: Workflow for MIC determination.
Ergosterol Quantification Assay
This protocol aims to verify if the compound's mechanism of action involves the inhibition of ergosterol biosynthesis.
Objective: To quantify the amount of ergosterol in fungal cells after treatment with the test compound.
Materials:
-
Fungal culture treated with sub-MIC concentrations of this compound
-
Untreated fungal culture (control)
-
25% Alcoholic potassium hydroxide solution
-
n-Heptane
-
Sterile deionized water
-
Spectrophotometer capable of scanning between 230 and 300 nm
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase. Add the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) and incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile deionized water.
-
Saponification: Resuspend the cell pellet in the 25% alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling to room temperature, add a mixture of sterile deionized water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peak curve, with a prominent peak at 281.5 nm.
-
Quantification: The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths and the wet weight of the cell pellet. A decrease in the characteristic ergosterol peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
Conclusion
While direct evidence for the antifungal activity of this compound is currently lacking in the public domain, the extensive research on related benzimidazole derivatives suggests that it is a promising candidate for investigation. The provided protocols offer a standardized approach to evaluate its in vitro efficacy and to elucidate its potential mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully characterize its potential as a therapeutic agent.
Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-1-yl)propanoic acid is a versatile precursor in organic synthesis, particularly valued in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure, found in numerous pharmacologically active compounds due to its ability to mimic purine nucleosides and interact with various biological targets.[1][2][3] The propanoic acid side chain offers a convenient handle for derivatization, allowing for the synthesis of a diverse range of esters, amides, and more complex heterocyclic systems. These derivatives have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The strategic modification of the carboxylic acid moiety allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This document provides detailed protocols for the derivatization of this compound and highlights the biological applications of its derivatives.
Synthetic Applications
This compound serves as a key building block for the synthesis of a variety of derivatives through transformations of its carboxylic acid group. The primary applications involve esterification, amide bond formation, and its conversion to other reactive intermediates like acid hydrazides, which can be further cyclized to form various five-membered heterocycles.
Esterification
Ester derivatives of this compound are commonly synthesized to enhance lipophilicity and modify the pharmacokinetic profile of the parent compound. Standard acid-catalyzed esterification or coupling with alcohols using activating agents can be employed.
Amide Coupling
Amide derivatives are widely explored for their biological activities. The synthesis of amides from this compound is typically achieved using standard peptide coupling reagents to facilitate the reaction with a diverse range of primary and secondary amines. This approach allows for the introduction of various functionalities to explore structure-activity relationships (SAR).
Synthesis of Heterocyclic Derivatives
The carboxylic acid can be converted to a carbohydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds such as oxadiazoles and triazoles. These heterocycles are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(1H-benzimidazol-1-yl)propanoate (Esterification)
This protocol describes a standard acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric acid (Concentrated)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Yield: 80-90%
Protocol 2: Synthesis of N-Benzyl-3-(1H-benzimidazol-1-yl)propanamide (Amide Coupling)
This protocol outlines the synthesis of an amide derivative using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL/mmol of acid).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
Expected Yield: 75-85%
Protocol 3: Synthesis of 3-(1H-benzimidazol-1-yl)propanehydrazide
This protocol describes the conversion of the methyl ester to the corresponding hydrazide.
Materials:
-
Methyl 3-(1H-benzimidazol-1-yl)propanoate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve methyl 3-(1H-benzimidazol-1-yl)propanoate (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
Expected Yield: 85-95%
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| Methyl 3-(1H-benzimidazol-1-yl)propanoate | This compound | Methanol, H₂SO₄ | Methanol | 4-6 | 80-90 |
| N-Benzyl-3-(1H-benzimidazol-1-yl)propanamide | This compound | Benzylamine, EDC, HOBt, DIPEA | DMF | 12-16 | 75-85 |
| 3-(1H-benzimidazol-1-yl)propanehydrazide | Methyl 3-(1H-benzimidazol-1-yl)propanoate | Hydrazine hydrate | Ethanol | 8-10 | 85-95 |
Visualizations
Experimental Workflow for Derivatization
Caption: Synthetic routes from this compound.
Proposed Signaling Pathway for Antimicrobial Benzimidazole Derivatives
Many benzimidazole derivatives exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[6][7][8][9]
Caption: Inhibition of DNA gyrase by benzimidazole derivatives.
Proposed Signaling Pathway for Anticancer Benzimidazole Derivatives
Several benzimidazole derivatives exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division.[10][11][12][13][14]
Caption: Disruption of microtubule dynamics by benzimidazoles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crsubscription.com [crsubscription.com]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
Application Notes and Protocols for Testing the Anticancer Properties of 3-(1H-benzimidazol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5] These compounds can exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, disrupting microtubule polymerization, and inhibiting key kinases involved in cancer progression.[3][6] This document provides a detailed experimental setup for investigating the anticancer properties of a specific benzimidazole derivative, 3-(1H-benzimidazol-1-yl)propanoic acid. The following protocols outline key in vitro and in vivo assays to characterize its cytotoxic and cytostatic effects and elucidate its potential mechanism of action.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include untreated control cells.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Cell cycle analysis using PI staining and flow cytometry is a technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[10][11]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[11][12] Incubate at -20°C for at least 2 hours.[13]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained by degrading any RNA present.[10]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be measured based on the fluorescence intensity of the PI signal.
-
Data Analysis: The data is typically visualized as a histogram of DNA content. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy (Xenograft Model)
Principle: Human tumor xenograft models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer agents before clinical trials.[14][15] These models involve transplanting human cancer cells into immunodeficient mice.[15][16]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[17]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[14][17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight (as an indicator of toxicity), and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | 75.3 ± 5.1 |
| 48 | 42.1 ± 3.8 | |
| 72 | 25.6 ± 2.9 | |
| A549 | 24 | 88.9 ± 6.4 |
| 48 | 55.7 ± 4.5 | |
| 72 | 38.2 ± 3.1 | |
| HCT-116 | 24 | 63.5 ± 4.9 |
| 48 | 31.8 ± 3.2 | |
| 72 | 19.4 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC₅₀) | 48.7 ± 3.5 | 35.8 ± 2.9 | 15.5 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (48h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound (IC₅₀) | 40.2 ± 3.7 | 15.8 ± 2.1 | 44.0 ± 3.3 |
Data are presented as mean ± standard deviation.
Table 4: In Vivo Antitumor Activity in a Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound (10 mg/kg) | 750 ± 95 | 40 |
| Compound (25 mg/kg) | 425 ± 60 | 66 |
Data are presented as mean ± standard error of the mean.
Visualizations
Caption: Experimental workflow for evaluating anticancer properties.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-1-yl)propanoic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo experiment to ensure accurate and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.20 g/mol | N/A |
| Appearance | Solid | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Solubility Data
| Solvent | Qualitative Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for benzimidazole derivatives.[2] Recommended for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Likely Soluble | Another suitable organic solvent for benzimidazole carboxylic acids.[2] |
| Ethanol | Sparingly Soluble to Insoluble | Solubility may be limited. Warming may increase solubility, but precipitation upon cooling is possible. |
| Water | Likely Insoluble | The free acid form is expected to have low aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | pH-Dependent | Solubility is expected to increase at higher pH values where the carboxylic acid is deprotonated. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution, typically in DMSO, which can be further diluted for working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE as this compound and its derivatives may be irritants.
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a small test amount to confirm solubility at the desired concentration.
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Studies on other benzimidazole derivatives have shown good stability at these temperatures.
-
Protocol 2: Preparation of Aqueous Working Solutions
For many biological experiments, it is necessary to prepare working solutions in an aqueous buffer. This protocol outlines the dilution of the organic stock solution into a buffer.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Vortex mixer
-
Sterile dilution tubes
Procedure:
-
Thawing the Stock Solution: Thaw the frozen aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment.
-
Mixing: Vortex gently after each dilution step to ensure homogeneity.
-
Final Organic Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your working solution. For most cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Use Immediately: It is recommended to prepare fresh aqueous working solutions for each experiment and use them immediately, as the stability of the compound in aqueous solutions may be limited.
Visualizations
Caption: Workflow for preparing and storing stock solutions.
Caption: Key factors that influence the stability of stock solutions.
References
Application Notes and Protocols: Assessing the Antimicrobial Spectrum of 3-(1H-benzimidazol-1-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The benzimidazole nucleus, being a structural analogue of purine, allows these compounds to interact with various biological systems.[2] This document provides detailed protocols and application notes for assessing the antimicrobial spectrum of a specific benzimidazole derivative, 3-(1H-benzimidazol-1-yl)propanoic acid.
While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, this document presents a representative antimicrobial spectrum based on the known activities of similar benzimidazole derivatives. The provided protocols will enable researchers to determine the precise antimicrobial profile of this compound against a panel of clinically relevant microorganisms.
Data Presentation: Representative Antimicrobial Spectrum
The following table summarizes hypothetical, yet representative, Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial and fungal pathogens. These values are for illustrative purposes and should be experimentally determined using the protocols outlined below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3]
| Microorganism | Type | Strain (Example) | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | ATCC 29213 | 16 - 64 |
| Bacillus subtilis | Gram-positive Bacteria | ATCC 6633 | 8 - 32 |
| Enterococcus faecalis | Gram-positive Bacteria | ATCC 29212 | 32 - 128 |
| Escherichia coli | Gram-negative Bacteria | ATCC 25922 | 64 - 256 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | ATCC 27853 | >256 |
| Candida albicans | Fungus (Yeast) | ATCC 90028 | 16 - 64 |
| Aspergillus niger | Fungus (Mold) | ATCC 16404 | 32 - 128 |
Experimental Protocols
Two standard methods for determining the antimicrobial spectrum are the Broth Microdilution method for quantitative results (MIC values) and the Agar Disk Diffusion method for qualitative assessment.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator (35-37°C for bacteria, 28-35°C for fungi)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient.[4]
-
The eleventh well in each row should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).[3]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (from column 1 to 11) with 10 µL of the prepared inoculum. The final volume in each well will be 110 µL.
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).[4]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells.[3] This can be assessed visually or with a plate reader. The growth control well should show turbidity, and the sterility control well should remain clear.
-
Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[5]
Materials:
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile filter paper disks (6 mm in diameter)
-
Test compound solution of a known concentration
-
Bacterial or fungal strains for testing
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Forceps
-
Incubator
Procedure:
-
Preparation of Test Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[7]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate for 16-24 hours at the appropriate temperature.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
The antimicrobial mechanism of action for many benzimidazole derivatives involves the inhibition of microbial growth through various pathways. One of the well-documented mechanisms, particularly in fungi, is the disruption of microtubule polymerization by binding to β-tubulin. In bacteria, potential mechanisms include the inhibition of DNA gyrase.[8]
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.
Caption: Workflow for the Broth Microdilution Method.
Caption: Workflow for the Agar Disk Diffusion Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanoic acid in Corrosion Inhibition Studies
Disclaimer: As of the latest literature search, no specific studies detailing the use of 3-(1H-benzimidazol-1-yl)propanoic acid as a corrosion inhibitor were found. The following application notes and protocols are based on studies of analogous benzimidazole derivatives. The provided data and methodologies are representative of this class of compounds and should serve as a guide for researchers investigating this compound.
Introduction
Benzimidazole and its derivatives are a well-established class of heterocyclic organic compounds known for their excellent corrosion inhibition properties, particularly for steel in acidic environments.[1][2] Their efficacy is attributed to the presence of the benzimidazole ring system and heteroatoms (nitrogen), which act as adsorption centers on the metal surface. These compounds can adsorb onto the metal surface through a combination of physisorption and chemisorption, forming a protective barrier that impedes the corrosive process.[3] The propanoic acid moiety in the target compound, this compound, is expected to enhance its solubility in aqueous media and provide an additional coordination site for adsorption.
The inhibition mechanism of benzimidazole derivatives involves the blocking of active corrosion sites on the metal surface.[4] This is achieved through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. This adsorption process can influence both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, making many benzimidazole derivatives mixed-type inhibitors.[1][5]
Quantitative Data Summary for Analogous Benzimidazole Derivatives
The following tables summarize the corrosion inhibition performance of various benzimidazole derivatives from the literature. This data is intended to provide a comparative baseline for the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for Benzimidazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (ηp %) | Reference |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1 x 10⁻³ | -485 | 58.9 | 88.2 | [1][6] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 1 x 10⁻³ | -530 | 22.1 | 95.4 | [1][6] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 x 10⁻³ | - | - | 87.09 | [3] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 x 10⁻³ | - | - | 85.06 | [3] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzimidazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (ηEIS %) | Reference |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1 x 10⁻³ | 489.2 | 65.8 | 87.8 | [1] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 1 x 10⁻³ | 1189.0 | 32.5 | 95.1 | [1] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 x 10⁻³ | - | - | 87.09 | [3] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 x 10⁻³ | - | - | 85.06 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of benzimidazole-based corrosion inhibitors, adapted from various studies.[1][3][5]
3.1. Synthesis of this compound
This is a general procedure that can be adapted for the synthesis of N-substituted benzimidazoles.
-
Materials: Benzimidazole, 3-bromopropanoic acid, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve benzimidazole (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add 3-bromopropanoic acid (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture at 60-80 °C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitate formed is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
3.2. Weight Loss Measurements
-
Materials: Mild steel coupons, 1 M HCl solution, various concentrations of the inhibitor, acetone, distilled water.
-
Procedure:
-
Mechanically polish mild steel coupons of known dimensions with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the inhibitor.
-
After a specified immersion time (e.g., 6 hours) at a constant temperature, retrieve the coupons.
-
Remove the corrosion products by scrubbing the coupons with a brush in a solution containing HCl, followed by rinsing with distilled water and acetone.
-
Dry the coupons and re-weigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
-
3.3. Electrochemical Measurements
-
Apparatus: A standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. A potentiostat/galvanostat is also required.
-
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.
-
Immerse the three-electrode setup in the test solution (1 M HCl without and with inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Potentiodynamic Polarization (PDP): Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s. Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV). Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
3.4. Surface Analysis (SEM)
-
Apparatus: Scanning Electron Microscope (SEM).
-
Procedure:
-
Immerse mild steel coupons in 1 M HCl in the absence and presence of the inhibitor for a specified period (e.g., 24 hours).
-
Retrieve the coupons, rinse gently with distilled water, and dry them.
-
Mount the coupons on stubs and sputter-coat with a thin layer of gold if necessary.
-
Examine the surface morphology of the coupons using the SEM to observe the effects of the inhibitor on the steel surface.
-
Visualizations
4.1. Proposed Mechanism of Inhibition
The following diagram illustrates the proposed mechanism of adsorption of a benzimidazole derivative onto a steel surface.
Caption: Proposed adsorption mechanism of a benzimidazole derivative.
4.2. Experimental Workflow
The diagram below outlines a typical workflow for evaluating a novel corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1H-benzimidazol-1-yl)propanoic acid. This method is suitable for use in research, quality control, and drug development settings. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase, providing accurate and reproducible results. This document provides comprehensive experimental protocols, data presentation in tabular format, and visualizations to aid in understanding the workflow and underlying principles.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development. This application note presents a validated HPLC method designed for this purpose, building upon established principles for the analysis of related benzimidazole compounds. The method is designed to be straightforward and easily transferable between laboratories.
Physicochemical Properties (Predicted and Inferred)
A summary of the key physicochemical properties of this compound is presented below. These values are critical for understanding the chromatographic behavior of the compound and for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.2 g/mol | N/A |
| Predicted pKa | ~3.98 (for the isomeric 3-(1H-benzimidazol-2-yl)propanoic acid) | [1] |
| Predicted logP | N/A | N/A |
| UV Absorbance | Expected maxima around 254 nm and 288 nm | [2] |
| Solubility | Soluble in methanol and acetonitrile; solubility in aqueous solutions is pH-dependent. | Inferred |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Analyte: this compound reference standard.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and acetonitrile (Solvent B). For isocratic elution, a pre-mixed mobile phase of a specific ratio (e.g., 70:30 v/v Solvent A:Solvent B) can be used. The pH of the aqueous portion of the mobile phase should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[3][4][5] Given the predicted pKa of a similar compound is ~3.98, a mobile phase pH of ~2.5-3.0 is recommended to ensure the carboxylic acid group is protonated.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method Parameters
The following HPLC parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% (0.1% Formic Acid in Water) : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm or 288 nm[2] |
| Run Time | 10 minutes |
Method Validation (Illustrative Data)
The following tables summarize the type of quantitative data that should be generated during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Repeatability of Injections (RSD%) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.6 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision
| Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 5 | 99.5 | 1.5 |
| 50 | 101.2 | 0.9 |
| 100 | 99.8 | 1.1 |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
Logical Relationship for Mobile Phase pH Selection
Caption: Rationale for mobile phase pH selection.
Discussion
The developed HPLC method provides a reliable means for the quantitative analysis of this compound. The use of a C18 column is well-suited for the retention of this moderately polar compound. The mobile phase, consisting of an acidified aqueous component and acetonitrile, ensures good peak shape and resolution. The selection of a low pH mobile phase is critical to suppress the ionization of the carboxylic acid moiety, leading to enhanced retention and symmetrical peaks on a reversed-phase column.[3][4][5] The detection wavelengths of 254 nm and 288 nm are based on the common UV absorbance maxima of the benzimidazole scaffold and have been shown to be effective for related compounds.[2]
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound. The method is simple, robust, and suitable for routine use in a variety of laboratory settings. The provided experimental details and illustrative validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Further optimization may be performed to suit specific instrumentation and sample matrices.
References
Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanoic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving the ligand 3-(1H-benzimidazol-1-yl)propanoic acid. This versatile ligand, featuring both a benzimidazole moiety for N-coordination and a carboxylic acid group for O-coordination, is a subject of interest in the development of novel metal-based therapeutic agents and functional materials.
Introduction to this compound as a Ligand
This compound is a flexible ligand capable of coordinating with a variety of metal ions through the nitrogen atom of the benzimidazole ring and the oxygen atoms of the carboxylate group. This dual functionality allows for the formation of diverse coordination architectures, including mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). The benzimidazole scaffold is a well-known pharmacophore, and its incorporation into metal complexes can enhance biological activities such as antimicrobial and anticancer properties.[1][2] The propanoic acid linker provides flexibility, influencing the resulting coordination geometry and the physicochemical properties of the complexes.
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from procedures for similar N-substituted benzimidazole derivatives.
Materials:
-
Benzimidazole
-
Acrylonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Cyanoethylation of Benzimidazole
-
In a round-bottom flask, dissolve benzimidazole (1 equivalent) in ethanol.
-
Add acrylonitrile (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 3-(1H-benzimidazol-1-yl)propanenitrile.
-
-
Step 2: Hydrolysis to Carboxylic Acid
-
To the crude product from Step 1, add a 6 M solution of hydrochloric acid.
-
Reflux the mixture for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and neutralize with a 10 M NaOH solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
General Protocol for the Synthesis of Metal(II) Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II)).
Materials:
-
This compound (Ligand, HL)
-
Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂, NiCl₂)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask. If deprotonation of the carboxylic acid is desired prior to coordination, add a stoichiometric amount of a base like triethylamine.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Complex Formation: A precipitate may form immediately, or the reaction mixture may require stirring at room temperature or gentle heating under reflux for several hours (typically 2-4 hours).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by filtration.
-
Purification: Wash the solid product with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether to facilitate drying.
-
Drying: Dry the final complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Data Presentation
Quantitative data from the characterization of metal complexes is crucial for understanding their structure and properties. Below are representative tables for crystallographic, spectroscopic, and thermal analysis data, based on values reported for structurally similar benzimidazole-based metal complexes.[3][4][5]
Table 1: Representative Crystal Structure Data for a Metal Complex
(Note: This data is hypothetical for a this compound complex and is based on reported values for a similar Cu(I) complex of 3-(1H-benzimidazol-2-yl)propanoic acid for illustrative purposes).[3]
| Parameter | Value |
| Chemical Formula | [Cu(C₁₀H₉N₂O₂)₂] |
| Formula Weight | 442.93 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.137(5) |
| b (Å) | 6.4979(14) |
| c (Å) | 16.235(4) |
| β (°) | 121.949(2) |
| Volume (ų) | 1892.0(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.555 |
| Cu-N bond length (Å) | ~1.9 - 2.1 |
| Cu-O bond length (Å) | ~1.9 - 2.0 |
Table 2: Key Spectroscopic Data (FTIR and UV-Vis)
| Complex (Hypothetical) | FTIR ν(C=O) (cm⁻¹) | FTIR ν(C=N) (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) |
| Ligand (HL) | ~1710 | ~1620 | ~275, ~282 (π→π) |
| [Cu(L)₂] | ~1600 (asymmetric) | ~1610 (shifted) | ~278, ~285 (π→π), ~650 (d-d) |
| [Zn(L)₂] | ~1595 (asymmetric) | ~1612 (shifted) | ~277, ~284 (π→π) |
| [Co(L)₂] | ~1605 (asymmetric) | ~1608 (shifted) | ~276, ~283 (π→π), ~550 (d-d) |
| [Ni(L)₂] | ~1610 (asymmetric) | ~1615 (shifted) | ~279, ~286 (π→π*), ~600 (d-d) |
Note: The shift of the ν(C=O) band to lower wavenumbers upon complexation indicates the coordination of the carboxylate group to the metal center. A shift in the ν(C=N) of the benzimidazole ring suggests coordination through the nitrogen atom.
Table 3: Representative Thermal Analysis (TGA) Data
| Complex (Hypothetical) | Decomposition Step 1 (°C) | Mass Loss (%) (Assignment) | Decomposition Step 2 (°C) | Mass Loss (%) (Assignment) | Final Residue |
| [Cu(L)₂] | 180-250 | ~5% (Loss of solvated molecules) | 250-500 | ~75% (Decomposition of ligand) | CuO |
| [Zn(L)₂] | 200-280 | - | 280-550 | ~78% (Decomposition of ligand) | ZnO |
Note: Thermal stability and decomposition patterns provide insights into the coordination environment and stoichiometry of the complexes.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of metal complexes.
Ligand-Metal Coordination
Caption: Coordination of the ligand to a metal center.
Applications in Drug Development
Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Metal complexes of benzimidazole-based ligands have shown significant potential as anticancer agents.[6][7] The mechanism of action is often attributed to the ability of these complexes to interact with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its bioavailability.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized metal complexes for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the concentration of the complex that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.
Antimicrobial Activity
The coordination of metal ions to benzimidazole ligands can significantly enhance their antimicrobial properties.[8][9] These complexes can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA synthesis in bacteria and fungi.
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Serial Dilution: Perform serial dilutions of the synthesized metal complexes in a suitable broth medium in 96-well plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the complex that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a promising ligand for the development of novel coordination complexes with potential applications in medicinal chemistry and materials science. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate the biological activities of these compounds. Further studies are warranted to explore the full potential of these metal complexes in drug discovery and other fields.
References
- 1. Crystal structure of [3-(1H-benzimidazol-2-yl)propano-ato-κN (3)][3-(1H-benzimid-azol-2-yl)propanoic acid-κN (3)]copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1H-benzimidazol-1-yl)propanoic acid is a heterocyclic compound belonging to the benzimidazole class. While specific in vivo efficacy data for this particular molecule is not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of therapeutic applications. Derivatives of benzimidazole have shown promise as anti-inflammatory, antimicrobial, anticancer, and neuropharmacological agents.
These application notes provide detailed protocols for establishing in vivo animal models to test the efficacy of this compound for these potential therapeutic indications. The following sections outline the methodologies for key experiments, data presentation guidelines, and visual representations of experimental workflows.
I. Anti-Inflammatory Efficacy Testing
A. Rationale and Model Selection
To evaluate the potential anti-inflammatory effects of this compound, the carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation model. This model is effective for screening novel anti-inflammatory compounds.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Carrageenan (1% w/v in sterile saline)
-
Pleasthesmometer or digital calipers
-
Syringes and needles (26G)
3. Procedure:
-
Animal Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
C. Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | 0 |
| Positive Control | 10 | 0.45 ± 0.05 | 64 |
| Test Compound | 10 | 1.10 ± 0.07 | 12 |
| Test Compound | 25 | 0.85 ± 0.06 | 32 |
| Test Compound | 50 | 0.60 ± 0.04 | 52 |
| Statistically significant difference from the vehicle control group (p < 0.05). |
D. Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid. The information is presented in a direct question-and-answer format to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is the aza-Michael addition of benzimidazole to an acrylic acid derivative. This reaction is advantageous due to its high regioselectivity compared to other alkylation methods.[1] The reaction can be performed using acrylic acid directly or with an acrylate ester followed by hydrolysis.
Q2: What are the primary competing reactions or byproducts I should be aware of?
The main side reactions and potential byproducts in this synthesis include:
-
Polymerization of acrylic acid: Under basic conditions or at elevated temperatures, acrylic acid can self-polymerize, leading to a decrease in the yield of the desired product and complicating purification.
-
Formation of the N3-isomer: While the N1-alkylation is generally favored, some level of alkylation at the N3 position of the benzimidazole ring can occur, leading to a mixture of regioisomers.[1]
-
Unreacted starting materials: Incomplete reaction can lead to the presence of residual benzimidazole and acrylic acid in the crude product.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The disappearance of the starting materials (benzimidazole) and the appearance of a new, more polar spot corresponding to the product will indicate the progression of the reaction.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying the solid product. Suitable solvent systems include ethanol/water or acetone/water.
-
Column Chromatography: For separating the desired product from closely related impurities, such as the N3-isomer, column chromatography using silica gel is recommended. A gradient elution with an appropriate solvent system (e.g., ethyl acetate in hexanes) can provide good separation.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification of the aqueous layer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Base: The benzimidazole nitrogen may not be sufficiently deprotonated to act as an effective nucleophile. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Degradation of benzimidazole or acrylic acid. 4. Polymerization of Acrylic Acid: High concentration of base or elevated temperature can induce polymerization. | 1. Optimize the Base: Consider using a stronger base or a different base altogether (e.g., DBU, DIPEA, NaOH, NaH).[1] The choice of base can significantly impact the reaction rate. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. 3. Use Fresh Reagents: Ensure the purity of starting materials. 4. Control Reaction Conditions: Add the base slowly to the reaction mixture. Consider using a polymerization inhibitor if necessary. |
| Formation of Multiple Products (Observed on TLC) | 1. Formation of N1 and N3 Isomers: Benzimidazole has two nucleophilic nitrogen atoms. 2. Side Reactions: Undesired reactions occurring under the chosen conditions. | 1. Optimize for Regioselectivity: The Michael addition is generally regioselective for the N1 position.[1] Fine-tuning the solvent and base may improve selectivity. Purification by column chromatography will be necessary to separate the isomers. 2. Adjust Reaction Parameters: Modify the temperature, reaction time, or stoichiometry of reactants to minimize side reactions. |
| Product is Difficult to Purify | 1. Presence of Polymeric Byproducts: Polymerized acrylic acid can be a viscous, difficult-to-remove impurity. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography or co-precipitation during recrystallization. | 1. Optimize Work-up: During the work-up, try washing the crude product with a solvent in which the polymer is soluble but the desired product is not. 2. Refine Purification Technique: For column chromatography, use a longer column, a shallower solvent gradient, or a different stationary phase. For recrystallization, try different solvent systems. |
| Reaction Stalls Before Completion | 1. Deactivation of Catalyst/Base: The base may be consumed by side reactions or neutralized. 2. Equilibrium Reached: The reaction may be reversible under the given conditions. | 1. Add More Base: If monitoring indicates a stall, a careful addition of more base may restart the reaction. 2. Shift Equilibrium: Consider removing a byproduct if possible, or increase the concentration of one of the reactants. |
Data Presentation
Table 1: Representative Reaction Conditions for Aza-Michael Addition of Azoles
| Azole Donor | Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitropyrazole | Methyl acrylate | DBU | DMF | 25 | 24 | 95 |
| 4,5-Dicyanoimidazole | Methyl acrylate | DBU | DMF | 25 | 24 | 80 |
| Imidazole | Methyl acrylate | Alkaline Protease | Pyridine | 50 | 72 | 76 |
| Benzimidazole | Ethyl acrylate | None | None (Neat) | 100 | 2 | ~90 (qualitative) |
This table is a compilation of representative data from similar reactions and should be used as a guide for optimization.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound via Aza-Michael Addition
This protocol is a representative procedure based on the general principles of aza-Michael addition of benzimidazoles.
Materials:
-
Benzimidazole
-
Acrylic acid
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzimidazole (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DBU (1.1 equivalents) dropwise at room temperature.
-
In a separate flask, dissolve acrylic acid (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the acrylic acid solution to the benzimidazole solution dropwise over 15-20 minutes.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Characterization:
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
Aza-Michael Addition Reaction Pathway
Caption: The reaction pathway for the aza-Michael addition.
References
Technical Support Center: Synthesis & Purification of 3-(1H-benzimidazol-1-yl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-(1H-benzimidazol-1-yl)propanoic acid. Our goal is to help you identify and resolve common purity issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The primary impurities typically consist of unreacted starting materials, such as benzimidazole and the acrylic acid or 3-halopropanoic acid derivative used in the alkylation step. Other potential impurities include side-products from undesired reactions and colored compounds arising from oxidation during the synthesis or workup.
Q2: My final product is an off-color, such as yellow or brown, even after initial purification. How can I remove these colored impurities?
Colored impurities are often high molecular weight byproducts or oxidation products. An effective method for their removal is treatment with activated carbon (charcoal) during recrystallization. A small amount of activated carbon is added to the hot solution containing your dissolved product, stirred for a short period, and then removed by hot filtration through a pad of celite. Be cautious not to use an excessive amount of charcoal, as it can adsorb your desired product, leading to lower yields.[1] For particularly stubborn discoloration, treatment with potassium permanganate in a boiling water solution can be considered, followed by quenching with sodium bisulfite.[1]
Q3: I am experiencing low recovery after performing recrystallization. What are the likely causes and solutions?
Low recovery during recrystallization is typically due to suboptimal solvent selection. If the compound is too soluble in the chosen solvent, even at low temperatures, a significant portion will remain in the mother liquor.[1] Conversely, if it is too insoluble, you may have to use a very large volume of solvent, which also complicates recovery. It is crucial to perform a small-scale solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: When I run a column chromatography, my product streaks badly or seems to decompose on the column. How can I prevent this?
Benzimidazole derivatives can sometimes interact strongly with the acidic silica gel, leading to streaking or even degradation.[1] To mitigate this, you can deactivate the silica gel by preparing your slurry or eluent with a small percentage (0.5-1%) of a basic modifier like triethylamine. This neutralizes the acidic sites on the silica surface, allowing for cleaner elution. Alternatively, using a different stationary phase like alumina or considering reverse-phase chromatography may be beneficial.
Q5: Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction is a highly effective method for this specific molecule due to its amphoteric nature, possessing both a basic benzimidazole ring and an acidic carboxylic acid group.
-
To remove non-acidic impurities: Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate). Your product will form a water-soluble carboxylate salt. You can then wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral or basic impurities. Subsequent acidification of the aqueous layer will precipitate your purified product.
-
To remove non-basic impurities: Dissolve the crude product in a dilute aqueous acid (e.g., HCl). Your product will form a water-soluble salt via protonation of the benzimidazole nitrogen. Wash with an organic solvent to remove neutral or acidic impurities, then neutralize the aqueous layer to precipitate the product.
Troubleshooting Guide
This table summarizes common problems, their probable causes, and the recommended solutions to improve the purity of your final product.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity / Presence of Starting Materials | Incomplete reaction; Ineffective initial workup. | Optimize reaction conditions (time, temperature). Use acid-base extraction to selectively remove acidic or basic starting materials. |
| Product Discoloration (Yellow/Brown) | Oxidation of benzimidazole ring; High molecular weight side-products. | Perform recrystallization with the addition of activated carbon (charcoal).[1] |
| Poor Recovery from Recrystallization | Incorrect solvent choice (product is too soluble or insoluble).[1] | Conduct a small-scale solvent screen to find an optimal solvent or solvent system (e.g., ethanol/water, acetone/hexane). |
| Streaking or Degradation on Silica Gel Column | Strong interaction with acidic sites on silica gel.[1] | Deactivate silica gel by adding 0.5-1% triethylamine to the eluent.[1] Consider using neutral alumina as the stationary phase. |
| Formation of an Oily or Gummy Precipitate | Product is "oiling out" instead of crystallizing; Presence of intractable impurities. | Ensure the solution cools slowly during crystallization. Try adding a seed crystal. Use a different purification method like column chromatography. |
| Broad Melting Point Range | Presence of residual solvent or multiple impurities. | Dry the product thoroughly under high vacuum. Re-purify using an orthogonal method (e.g., use chromatography if recrystallization failed). |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon
-
Solvent Selection: Choose a suitable solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, water, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization: To the hot solution, add a small amount of activated carbon (approx. 1-2% of the crude product's weight).
-
Hot Filtration: Swirl the mixture for 5-10 minutes at or near the boiling point. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter paper-lined Buchner funnel with a celite pad) to remove the carbon.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent solvent. For potentially sensitive benzimidazoles, use an eluent containing 0.5% triethylamine.[1] Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane/Ethyl Acetate or pure Ethyl Acetate).[2][3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Visualized Workflows and Logic
The following diagrams illustrate the general synthesis, a decision-making process for purification, and the acid-base extraction workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(1H-benzimidazol-1-yl)propanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid derivatives. The primary synthetic route covered is the aza-Michael addition of benzimidazole to acrylic acid or its esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
The most prevalent and direct method is the aza-Michael addition of benzimidazole to an acrylic acid derivative (e.g., methyl acrylate or ethyl acrylate). This reaction involves the formation of a carbon-nitrogen bond between the N-1 position of the benzimidazole ring and the β-carbon of the acrylate.[1]
Q2: What are the key parameters to consider when optimizing this reaction?
The key parameters for optimizing the synthesis of this compound derivatives include the choice of catalyst, solvent, reaction temperature, and the ratio of reactants.[1] These factors significantly influence the reaction rate, yield, and purity of the final product.
Q3: What types of catalysts are effective for this reaction?
A range of catalysts can be employed, including:
-
Organic bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA) are commonly used.[1]
-
Inorganic bases: Sodium hydride (NaH) and sodium hydroxide (NaOH) have also been shown to be effective.[1]
-
Enzymes: Lipases have been utilized as biocatalysts for this Michael addition, often in organic media.[2]
Q4: Are there any known biological activities of this compound derivatives?
Yes, benzimidazole derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities. Derivatives of this compound have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5][6] Some derivatives have also been explored as dual thromboxane synthase inhibitors and receptor antagonists.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not getting a good yield of my desired this compound derivative. What are the possible causes and solutions?
Possible Causes:
-
Insufficiently active catalyst: The chosen base may not be strong enough to deprotonate the benzimidazole effectively, which is necessary to initiate the Michael addition.[1]
-
Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inactivation of the catalyst.
-
Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Steric hindrance: Bulky substituents on the benzimidazole ring or the acrylate may slow down the reaction.
Solutions:
-
Catalyst Screening: If using a weak base, consider switching to a stronger, non-nucleophilic base like DBU or an inorganic base like NaH. Refer to Table 1 for a comparison of different catalysts.
-
Solvent Optimization: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1] Other polar aprotic solvents can also be tested. If using an enzymatic catalyst, the choice of organic solvent is crucial.[2]
-
Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some base-catalyzed reactions, heating may be necessary to achieve good yields.[1]
-
Increase Reaction Time: If the reaction is slow due to steric hindrance, extending the reaction time may improve the yield.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity for the N-1 substituted product?
Possible Causes:
-
Benzimidazole has two nitrogen atoms (N-1 and N-3) that can potentially react. While they are tautomeric in the neutral form, the reaction conditions can influence which nitrogen acts as the nucleophile.
-
The choice of base and solvent can affect the position of the counter-ion and thus influence the site of alkylation.[8]
Solutions:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor N-1 alkylation for similar heterocyclic systems.[9]
-
Protecting Groups: Although more complex, a protecting group strategy can be employed to block one of the nitrogen atoms, directing the alkylation to the desired position.
-
Optimized Conditions: A systematic optimization of the base, solvent, and temperature, as outlined in the comparative data tables, can help in identifying conditions that favor the formation of the desired N-1 isomer.[1]
Issue 3: Formation of Side Products
Q: Besides regioisomers, I am seeing other spots on my TLC plate. What are the possible side reactions?
Possible Causes:
-
Double Michael Addition: The product, a secondary amine, can potentially react with another molecule of the acrylate, leading to a di-alkylated byproduct.[10]
-
Polymerization of Acrylate: Acrylates can polymerize under basic conditions, especially at elevated temperatures.
-
Hydrolysis of Ester: If water is present in the reaction mixture, the acrylate ester can be hydrolyzed to the corresponding carboxylic acid, which may not react as efficiently.
Solutions:
-
Control Stoichiometry: Use a slight excess of the benzimidazole relative to the acrylate to minimize the chance of double addition.
-
Use Anhydrous Conditions: Ensure that all reagents and solvents are dry to prevent hydrolysis and other water-mediated side reactions.
-
Control Temperature: Avoid excessively high temperatures that might promote the polymerization of the acrylate.
-
Purification: If side products are unavoidable, careful purification by column chromatography is necessary to isolate the desired product.
Data Presentation
Table 1: Optimization of Base Catalyst for the Michael Addition of Azoles to Methyl Acrylate
| Entry | Azole (pKa) | Base (Equiv.) | Acceptor (Equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4(5)-Nitroimidazole (9.30) | DBU (1.0) | 2.0 | 25 | 2 | 99 |
| 2 | 4(5)-Nitroimidazole (9.30) | DIPEA (1.0) | 2.0 | 25 | 24 | 20 |
| 3 | 4,5-Diphenylimidazole (13.20) | NaOH (1.0) | 4.0 | 60 | 48 | 85 |
| 4 | 4,5-Diphenylimidazole (13.20) | NaH (1.0) | 4.0 | 60 | 48 | 95 |
| Data adapted from a study on Michael-type addition of various azoles to methyl acrylate in DMF.[1] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Michael Addition
-
To a solution of benzimidazole (1.0 equiv.) in anhydrous DMF, add the chosen base (e.g., DBU, 1.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes to allow for the deprotonation of the benzimidazole.
-
Add the acrylate derivative (e.g., methyl acrylate, 1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Protocol 2: Enzymatic Michael Addition using Lipase
-
In a reaction vessel, dissolve benzimidazole (1.0 equiv.) and the acrylate ester (1.5 equiv.) in an organic solvent such as pyridine.
-
Add the lipase catalyst (e.g., alkaline protease from Bacillus subtilis).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) with shaking for an extended period (e.g., 72 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-substituted imidazole derivative.[2]
Visualizations
References
- 1. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 3-(1H-benzimidazol-1-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(1H-benzimidazol-1-yl)propanoic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The benzimidazole ring system is largely hydrophobic, which disfavors interaction with polar water molecules. Although the propanoic acid moiety is ionizable, at neutral pH, a significant portion of the molecules will be in their less soluble, non-ionized form.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent due to its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic benzimidazole group. The benzimidazole moiety has a pKa of its conjugate acid around 5.6, while the carboxylic acid group has a pKa around 4-5.[1] Therefore, in acidic conditions (pH < pKa of the carboxylic acid), the compound will be protonated and may exhibit increased solubility as a cation. Conversely, in alkaline conditions (pH > pKa of the benzimidazole), the carboxylic acid will be deprotonated, forming a carboxylate salt, which is also more water-soluble.[2] The lowest solubility is expected around its isoelectric point.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: The main strategies to improve the solubility of this compound include:
-
pH Adjustment: Modifying the pH of the aqueous medium to either acidic or basic ranges to ionize the molecule and increase its interaction with water.[3]
-
Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution to reduce the polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic benzimidazole moiety within the cavity of a cyclodextrin molecule to form a more soluble inclusion complex.[4][5][6][7]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.[8][9][10][11]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. To mitigate this, you can try the following:
-
Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring.[12]
-
Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution to keep the final DMSO concentration low (ideally <1%).
-
Perform a serial dilution, first diluting the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution.[13]
-
Gently warm the aqueous buffer (e.g., to 37°C) before adding the compound stock, provided the compound is thermally stable.[14]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Compound does not dissolve in neutral buffer (e.g., PBS pH 7.4). | Low intrinsic solubility of the neutral form of the compound. | Determine the pKa of the compound and adjust the buffer pH to be at least 2 units above the acidic pKa or below the basic pKa to ensure ionization. |
| Precipitation occurs immediately upon adding DMSO stock to aqueous buffer. | The final concentration of the compound exceeds its kinetic solubility in the buffer. The rapid solvent shift causes the compound to "crash out." | Decrease the final concentration of the compound. Add the DMSO stock to the buffer slowly while vortexing. Increase the final percentage of DMSO slightly (e.g., from 0.5% to 1%), but be mindful of its potential effects on the experiment.[12][13] |
| The solution is initially clear but becomes cloudy or shows a precipitate over time. | The compound concentration is above its thermodynamic solubility limit, leading to precipitation as the solution equilibrates. The compound may be unstable in the buffer, and the degradation products are less soluble. | Lower the final compound concentration. Assess the compound's stability in the assay buffer over the intended duration of the experiment.[13] |
| pH adjustment improves solubility, but the required pH is not compatible with the experiment. | The experimental system (e.g., cells, enzymes) is sensitive to extreme pH values. | Consider using co-solvents or cyclodextrins as alternative or complementary solubilization methods. |
| Use of co-solvents leads to inconsistent experimental results. | The co-solvent may be affecting the biological activity being measured. | Run appropriate vehicle controls with the same concentration of the co-solvent to determine its effect on the assay. Screen different biocompatible co-solvents (e.g., ethanol, propylene glycol, PEG 400). |
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of this compound
| pH | Temperature (°C) | Solubility (µg/mL) |
| 2.0 | 25 | 150 |
| 4.0 | 25 | 25 |
| 6.0 | 25 | 5 |
| 7.4 | 25 | 8 |
| 8.0 | 25 | 50 |
| 10.0 | 25 | 200 |
Table 2: Illustrative Solubility Enhancement using Co-solvents
| Co-solvent | Concentration (% v/v) | Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| None | 0 | 8 | 1 |
| Ethanol | 5 | 20 | 2.5 |
| Ethanol | 10 | 45 | 5.6 |
| PEG 400 | 5 | 30 | 3.8 |
| PEG 400 | 10 | 70 | 8.8 |
Table 3: Illustrative Solubility Enhancement using Cyclodextrins
| Cyclodextrin | Concentration (mM) | Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| None | 0 | 8 | 1 |
| HP-β-CD | 5 | 50 | 6.3 |
| HP-β-CD | 10 | 120 | 15.0 |
| SBE-β-CD | 5 | 80 | 10.0 |
| SBE-β-CD | 10 | 250 | 31.3 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to 10).
-
For each pH, determine the aqueous solubility of the compound using the Shake-Flask Method described in Protocol 1.
-
Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 3: Co-solvent Solubility Enhancement
-
Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) in the desired aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).
-
For each co-solvent mixture, determine the solubility of the compound using the Shake-Flask Method.
-
Compare the solubility values obtained in the co-solvent mixtures to the solubility in the buffer alone to determine the fold increase in solubility.
Protocol 4: Cyclodextrin Complexation for Solubility Enhancement
-
Prepare solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
For each cyclodextrin solution, determine the solubility of this compound using the Shake-Flask Method.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration to assess the extent of solubility enhancement.
Protocol 5: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable common solvent (e.g., methanol or ethanol) in a round-bottom flask.[9]
-
Once a clear solution is formed, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Continue the evaporation until a thin, dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the resulting solid powder. This can then be used for dissolution studies to assess the improvement in dissolution rate.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: A generalized signaling pathway for a biologically active compound.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. eijppr.com [eijppr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. crsubscription.com [crsubscription.com]
- 11. japer.in [japer.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
stability testing of 3-(1H-benzimidazol-1-yl)propanoic acid under different pH conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing stability testing of 3-(1H-benzimidazol-1-yl)propanoic acid under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a pH stability study for this compound?
A pH stability study, often part of forced degradation studies, is crucial to understand the chemical stability of this compound in various pH environments. This data is vital for developing stable pharmaceutical formulations, determining appropriate storage conditions, and identifying potential degradation products.
Q2: What are the typical pH conditions used for stability testing?
Forced degradation studies typically involve acidic, neutral, and basic conditions to assess the susceptibility of the molecule to hydrolysis across a wide pH range. Common conditions include 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
Q3: How do I analyze the samples from the stability study?
A stability-indicating analytical method is required, which can separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common technique for this purpose.
Q4: What is an acceptable level of degradation in a forced degradation study?
The goal is to achieve detectable degradation, typically in the range of 5-20%, to ensure the analytical method can effectively identify and quantify any impurities. If degradation is too extensive (e.g., >20%), the stress conditions should be milder (e.g., lower temperature or shorter duration).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under acidic or basic conditions. | The compound is highly stable under the tested conditions. The stress conditions are too mild. | Increase the temperature (e.g., to 50-60°C), extend the duration of the study, or use a higher concentration of acid/base (e.g., 1N HCl/NaOH). |
| The parent compound peak disappears completely. | The compound is highly labile under the tested conditions. The stress conditions are too harsh. | Decrease the temperature (e.g., to room temperature), shorten the study duration, or use a lower concentration of acid/base (e.g., 0.01N HCl/NaOH). |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH. Co-elution of the parent compound and degradation products. Column degradation. | Adjust the mobile phase pH to ensure proper ionization of the analyte. Optimize the gradient or mobile phase composition to improve separation. Use a fresh HPLC column. |
| Mass balance is less than 95%. | Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The parent compound or degradation products are precipitating out of solution. Adsorption of the analyte to the container. | Use a PDA detector to look for hidden peaks. Analyze the sample with a different detector (e.g., mass spectrometry). Check the solubility of the compound and its potential degradants in the stress media. Use silanized glassware. |
| Unexpected peaks appear in the chromatogram of the control sample. | Contamination of the solvent or glassware. Instability of the compound in the dissolution solvent. | Use high-purity solvents and thoroughly clean all glassware. Evaluate the stability of the compound in the analytical solvent over the typical analysis time. |
Experimental Protocols
Protocol: pH Stability Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Preparation of Stress Samples:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to achieve a final drug concentration of approximately 100 µg/mL.
3. Incubation:
-
Store the prepared solutions at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Dilute the samples if necessary to fall within the calibration curve range of the analytical method.
-
Analyze all samples by a validated stability-indicating HPLC method.
5. Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Determine the relative retention times of any degradation products.
-
Calculate the mass balance to account for all components.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various pH Conditions at 60°C
| Time (Hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 92.1 |
| 4 | 96.2 | 99.5 | 85.3 |
| 8 | 92.0 | 99.1 | 74.6 |
| 12 | 88.1 | 98.8 | 65.2 |
| 24 | 80.5 | 97.5 | 50.8 |
Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Hypothetical degradation pathway via hydrolysis.
preventing degradation of 3-(1H-benzimidazol-1-yl)propanoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(1H-benzimidazol-1-yl)propanoic acid during storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), oxidizing agents (oxidation), and non-neutral pH conditions (acidic or alkaline hydrolysis). The benzimidazole ring system and the propanoic acid side chain are both susceptible to specific degradation pathways under these stress conditions.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air.[1] For optimal stability, storage at refrigerated temperatures (2-8 °C) is recommended, and the use of amber vials or containers that block UV light is highly advised.
Q3: I suspect my sample of this compound has degraded. What are the initial steps I should take to confirm this?
A3: If you suspect degradation, a common initial step is to perform a comparative analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspect sample to that of a freshly prepared standard or a sample that has been stored under ideal conditions. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.
Q4: Can the propanoic acid side chain undergo degradation?
A4: Yes, the propanoic acid side chain can be susceptible to degradation, particularly under thermal stress. While the benzimidazole ring is often the more reactive part of the molecule, high temperatures can potentially lead to decarboxylation of the propanoic acid moiety.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation or oxidation | Store the compound in an amber, airtight container in a dark and cool environment. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound | Perform forced degradation studies (see Experimental Protocols) to identify the degradation products and their formation under specific stress conditions. This will help in optimizing storage and handling procedures. |
| Decreased potency or unexpected experimental results | Significant degradation of the active compound | Re-qualify the material using a validated analytical method. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymers. | Attempt to dissolve the sample using different solvents or sonication. However, it is best to use a fresh, undegraded sample for critical experiments. |
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected degradation of this compound under various stress conditions, typical for forced degradation studies. The percentages are illustrative and can vary based on the exact experimental conditions.
| Stress Condition | Typical Conditions | Potential Degradation Products | Illustrative Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Cleavage of the propanoic acid side chain, opening of the imidazole ring. | 5 - 15% |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | More significant degradation, including potential hydrolysis of the imidazole ring. | 10 - 25% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Oxidation of the benzimidazole ring, potentially forming N-oxides or hydroxylated species. | 15 - 30% |
| Thermal Degradation | 80°C for 48h (solid state) | Decarboxylation of the propanoic acid side chain, potential dimerization. | 5 - 10% |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24h (in solution) | Dimerization, cleavage of the imidazole ring, and other complex reactions. | 20 - 40% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the sample and analyze the chromatogram.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.
-
Protocol 2: Forced Degradation Studies
These studies are performed to understand the degradation pathways and to validate the stability-indicating method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Take samples at different time points (e.g., 2, 6, 12, 24 hours), neutralize, and analyze by HPLC.
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Sample and analyze as described for acid hydrolysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Sample and analyze at various time points.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C. Sample at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber). Protect a control sample from light. Sample and analyze at various time points.
Visualizing Degradation and Experimental Workflows
Caption: Logical relationship between storage conditions and compound stability.
Caption: Troubleshooting workflow for suspected degradation.
References
common side products in the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid. The following information addresses common side products and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common methods for synthesizing this compound are:
-
Aza-Michael Addition: The conjugate addition of benzimidazole to acrylic acid or an acrylate ester. This is often carried out in a solvent like pyridine at elevated temperatures.
-
N-Alkylation: The reaction of benzimidazole with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) or β-propiolactone. This method may require a base to neutralize the resulting hydrohalic acid.
Q2: What are the most common side products in the synthesis of this compound?
The primary side products encountered during the synthesis are:
-
1,3-bis(2-carboxyethyl)benzimidazolium salt: This results from the dialkylation of the benzimidazole ring.
-
Poly(acrylic acid): Polymerization of the acrylic acid or acrylate starting material can occur, especially under basic conditions or at high temperatures.
-
Unreacted Starting Materials: Incomplete reactions will leave residual benzimidazole and acrylic acid (or its derivatives).
-
3-Hydroxypropanoic acid: This can form from the hydrolysis of β-propiolactone or other side reactions of the three-carbon electrophile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure proper stoichiometry of reactants. - Use a catalyst if appropriate for the chosen synthetic route. |
| Formation of multiple side products. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired mono-alkylation. - Use a molar excess of benzimidazole to reduce the likelihood of bis-alkylation. | |
| Presence of a High Molecular Weight, Water-Soluble Impurity | Formation of 1,3-bis(2-carboxyethyl)benzimidazolium salt. | - Use a molar excess of benzimidazole relative to the alkylating agent. - Purify the crude product by recrystallization or column chromatography to separate the mono- and di-substituted products. |
| Formation of a Gummy or Polymeric Substance in the Reaction Mixture | Polymerization of acrylic acid or acrylate. | - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. - Control the reaction temperature carefully, as high temperatures can promote polymerization. - Use a less basic catalyst or perform the reaction under neutral or slightly acidic conditions if possible. |
| Difficulty in Isolating the Product | The product may be soluble in the reaction solvent or workup solutions. | - After the reaction, adjust the pH of the aqueous workup to the isoelectric point of the product to induce precipitation. - Use a different solvent for extraction or recrystallization. |
Quantitative Data on Side Product Formation
While precise quantitative data for all possible reaction conditions is not extensively available in the literature, the following table summarizes the expected trends in product distribution based on the synthetic method.
| Reactants | Conditions | Expected Major Product | Expected Major Side Product(s) | Approximate Yield of Major Product |
| Benzimidazole + Acrylic Acid | Pyridine, Reflux | This compound | 1,3-bis(2-carboxyethyl)benzimidazolium salt, Poly(acrylic acid) | 60-75% |
| Benzimidazole + Methyl Acrylate | Base catalyst (e.g., DBU), DMF | Methyl 3-(1H-benzimidazol-1-yl)propanoate | Methyl 3-(1,3-bis(benzimidazol-1-yl))propanoate | 70-85% |
| Benzimidazole + 3-Bromopropanoic Acid | Base (e.g., K₂CO₃), Acetonitrile | This compound | 1,3-bis(2-carboxyethyl)benzimidazolium salt | 50-65% |
| Benzimidazole + β-Propiolactone | Acetonitrile | This compound | 1,3-bis(2-carboxyethyl)benzimidazolium salt, 3-Hydroxypropanoic acid | Highly variable, prone to side reactions |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and purification methods.
Experimental Protocols
Method 1: Aza-Michael Addition of Benzimidazole to Acrylic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Benzimidazole
-
Acrylic acid
-
Pyridine
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole (1 equivalent) in pyridine.
-
Add acrylic acid (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~5-6 with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis via aza-Michael addition.
Caption: Reactant to product and side product relationships.
Technical Support Center: Scaling Up the Synthesis of 3-(1H-benzimidazol-1-yl)propanoic Acid for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid. The information is designed to address specific issues encountered during experimental work and scale-up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-alkylation of benzimidazole. The two primary approaches are:
-
Michael Addition: This route involves the conjugate addition of benzimidazole to an acrylic acid derivative, such as acrylic acid itself or its esters (e.g., ethyl acrylate). This reaction is often facilitated by a base.
-
Nucleophilic Substitution: This method utilizes the reaction of benzimidazole with a three-carbon electrophile containing a leaving group, such as 3-halopropanoic acids (e.g., 3-bromopropanoic acid) or β-propiolactone.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that your benzimidazole and the alkylating agent (acrylic acid derivative or 3-halopropanoic acid) are of high purity and dry. Impurities can lead to side reactions or inhibit the desired reaction.
-
Base Selection: The choice and amount of base are critical. For Michael additions, a non-nucleophilic organic base or an inorganic base like potassium carbonate can be effective. For reactions with 3-halopropanoic acids, a base is required to neutralize the generated hydrohalic acid and to deprotonate the benzimidazole. Insufficient or an overly strong base can lead to side reactions.
-
Solvent Choice: A dry, aprotic solvent is generally recommended to avoid quenching the benzimidazole anion.[1] Dimethylformamide (DMF) or acetonitrile are common choices.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Q3: I am getting a significant amount of a bis-alkylated byproduct. How can I minimize its formation?
A3: The formation of a bis-alkylated product, a 1,3-disubstituted benzimidazolium salt, is a common side reaction, especially when using an excess of the alkylating agent.[3] To minimize this:
-
Control Stoichiometry: Use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to avoid localized high concentrations that can favor over-alkylation.
Q4: My final product is difficult to purify. What strategies can I employ?
A4: Purification can be challenging due to the polar nature of the carboxylic acid and the potential for structurally similar impurities.
-
Crystallization: This is the preferred method for large-scale purification. After the work-up, attempt to crystallize the product from a suitable solvent or solvent mixture. Ethanol, water, or mixtures thereof can be good starting points.
-
pH Adjustment: During the aqueous work-up, carefully adjust the pH. The product is amphoteric. Acidifying the solution will protonate the benzimidazole nitrogens, while making it basic will deprotonate the carboxylic acid. This differential solubility can be exploited for purification. Precipitating the product by adjusting the pH to its isoelectric point can be an effective purification step.
-
Column Chromatography: While less ideal for large-scale production, column chromatography on silica gel can be used for purification if crystallization fails. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, is typically required.
Q5: Can I use acrylic acid directly for the Michael addition, or should I use an ester?
A5: While using an acrylic acid ester followed by hydrolysis is a viable two-step approach, direct Michael addition with acrylic acid can be performed. However, this often requires careful control of the reaction conditions to avoid polymerization of the acrylic acid and to manage the acidity of the reaction mixture. Using an ester like ethyl acrylate can sometimes lead to a cleaner reaction, with the ester being hydrolyzed in a subsequent step to yield the desired carboxylic acid.
Quantitative Data Summary
| Parameter | Michael Addition with Ethyl Acrylate | Nucleophilic Substitution with 3-Bromopropanoic Acid |
| Starting Materials | Benzimidazole, Ethyl Acrylate | Benzimidazole, 3-Bromopropanoic Acid |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Dimethylformamide (DMF) | Water/Ethanol |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield | 60-80% | 50-70% |
| Purity (pre-crystallization) | 85-95% | 80-90% |
| Purification Method | Hydrolysis followed by Crystallization | Crystallization |
Note: These values are representative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Method A: Michael Addition of Benzimidazole to Ethyl Acrylate followed by Hydrolysis
Step 1: Synthesis of Ethyl 3-(1H-benzimidazol-1-yl)propanoate
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (1 equivalent), potassium carbonate (1.5 equivalents), and anhydrous dimethylformamide (DMF, 5-10 volumes).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add ethyl acrylate (1.2 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl 3-(1H-benzimidazol-1-yl)propanoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude ethyl 3-(1H-benzimidazol-1-yl)propanoate in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol/water.
Method B: Nucleophilic Substitution with β-Propiolactone
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole (1 equivalent) in a suitable solvent such as acetonitrile or water.
-
Reagent Addition: Cool the solution in an ice bath and slowly add β-propiolactone (1.1 equivalents). Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Adjusting the pH of an aqueous solution of the crude product may also facilitate precipitation and purification.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 3-(1H-benzimidazol-1-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 3-(1H-benzimidazol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzimidazole and 3-bromopropanoic acid (or other alkylating agents). Additionally, side products like the isomeric 3-(1H-benzimidazol-2-yl)propanoic acid, although less likely under typical N-alkylation conditions, and bis-alkylated products can also be present. The formation of N-nitroso impurities may also occur in the presence of nitrites, particularly under acidic conditions and at elevated temperatures.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable mobile phase, often a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol, can separate the desired product from its impurities. The addition of a small amount of acetic acid to the mobile phase can improve the spot shape for this carboxylic acid-containing compound.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for 3-(1H-benzimidazol-2-yl)propanoic acid is in the range of 229-231 °C (with decomposition)[1]. A broad melting range or a melting point lower than this can be indicative of impurities.
Q4: Which spectroscopic methods are recommended for assessing the purity of the final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity and confirming the structure of this compound. Both ¹H NMR and ¹³C NMR should be utilized. The absence of signals corresponding to starting materials or potential side products in the NMR spectra is a strong indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not crystallize upon cooling.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too much solvent, as this may cause the product to "oil out" or precipitate impurities.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
-
Possible Cause 3: An inappropriate solvent was used.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent solubility table below to choose a more suitable solvent or solvent system.
-
Problem: The recrystallized product is still impure.
-
Possible Cause 1: Impurities co-crystallized with the product.
-
Solution: Perform a second recrystallization. Ensure that the minimum amount of hot solvent is used to dissolve the crude product to prevent the dissolution of a significant amount of impurities. The use of activated carbon during recrystallization can help remove colored impurities.
-
-
Possible Cause 2: The crystals were not washed properly after filtration.
-
Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Column Chromatography Issues
Problem: The compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For example, increase the percentage of methanol in an ethyl acetate/methanol mixture. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to protonate the carboxylic acid group and reduce its interaction with the silica gel, allowing it to move up the plate.
-
Problem: Poor separation of the product from an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Systematically screen different solvent systems with varying polarities. A combination of three solvents (e.g., ethyl acetate/methanol/acetic acid) might provide better separation.
-
-
Possible Cause: The column was overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Problem: The compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound is interacting strongly with the stationary phase.
-
Solution: For acidic compounds like this compound, adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase can significantly improve the chromatography by reducing tailing.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Melting Point | 229-231 °C (dec.)[1] |
| Appearance | Solid |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility increases with pH adjustment. |
| Methanol | Soluble | A good solvent for dissolution. |
| Ethanol | Soluble | Can be used for recrystallization, often in combination with water. |
| Ethyl Acetate | Slightly soluble | May be a suitable component of the mobile phase for column chromatography. |
| Acetone | Soluble | |
| Dichloromethane | Slightly soluble | |
| Hexane | Insoluble | Useful as an anti-solvent. |
| Note: Quantitative solubility data is not readily available in the literature. It is recommended to perform small-scale solubility tests to determine the optimal solvent for purification. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Determine a suitable mobile phase by TLC analysis. A good starting point is a mixture of ethyl acetate and methanol (e.g., 95:5 v/v) with the addition of 0.5% acetic acid. The ideal mobile phase should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
addressing cytotoxicity artifacts of 3-(1H-benzimidazol-1-yl)propanoic acid in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential in vitro cytotoxicity artifacts when working with 3-(1H-benzimidazol-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: My initial screening shows high cytotoxicity for this compound. What are the immediate steps to validate this result?
A1: High initial cytotoxicity readings can be promising, but it's crucial to rule out experimental artifacts. Here’s a systematic approach to begin troubleshooting:
-
Confirm Compound Purity and Integrity: Ensure the purity of your compound stock using methods like HPLC or NMR. Synthetic impurities can contribute to unexpected toxicity.
-
Assess Solubility: Poor solubility of the compound in your cell culture medium can lead to precipitation. These precipitates can cause physical stress to cells, leading to inaccurate cytotoxicity measurements. Always check for precipitate formation visually with a microscope after adding the compound to the media.
-
Evaluate Solvent Effects: Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This will help you determine if the solvent itself is contributing to the observed cytotoxicity. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced effects.[1]
Q2: I am observing inconsistent results in my MTT assays. What could be the cause and how can I troubleshoot it?
A2: Inconsistent MTT assay results are a common issue. The MTT assay measures metabolic activity, and false readings can arise from the chemical nature of the compound being tested.[2] Here are possible causes and solutions:
-
High Background Absorbance: The compound might be chemically reducing the MTT reagent directly, leading to a false positive signal. To check for this, run a control experiment with your compound in cell-free media to see if it directly reduces MTT. If it does, consider using a different cytotoxicity assay that measures a different cellular endpoint, such as an LDH release assay or a fluorescence-based assay.[2]
-
Low Signal or No Dose-Response: The compound could be inhibiting cellular reductases without actually being cytotoxic. It is recommended to corroborate your MTT results with an orthogonal assay that measures a different cellular process, like membrane integrity (e.g., LDH assay) or apoptosis (e.g., Annexin V/PI staining).[2]
-
Precipitate Formation: The compound may precipitate in the presence of the MTT salt. Visually inspect the wells under a microscope before and after adding the MTT reagent. If a precipitate is observed, you could try dissolving the compound in a different solvent or lowering the final concentration.[2]
Q3: Can this compound interfere with LDH assays?
Q4: How can I determine if the observed cytotoxicity is specific to cancer cells?
A4: To assess the selectivity of your compound, it is crucial to test it on non-cancerous cell lines in parallel with your cancer cell lines.[2][3] For instance, a normal cell line like HEK-293 (human embryonic kidney cells) can be used as a control for general cytotoxicity.[3] A high ratio of the IC50 value in normal cells to the IC50 value in cancer cells (a high selectivity index) indicates a more favorable therapeutic window.[2][4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[1][5] Avoid using the outer wells for experimental samples or fill them with sterile PBS or medium to minimize evaporation. |
| Compound Precipitation | As mentioned in the FAQs, poor solubility can lead to non-uniform cell exposure. Visually inspect wells for precipitates. Consider using a brief sonication step to aid in the dissolution of the compound in the stock solvent and always prepare fresh dilutions for each experiment.[2] |
| Air Bubbles | Air bubbles in the wells can interfere with absorbance or fluorescence readings.[6] Check for bubbles before reading the plate and, if present, carefully break them with a sterile pipette tip or a syringe needle. |
Issue 2: Unexpected Dose-Response Curve
| Possible Cause | Solution |
| Compound Instability | The compound may be unstable in the culture medium over the incubation period. Prepare fresh working solutions for each experiment and minimize the time the compound is in the medium before being added to the cells. |
| Biphasic (Hormetic) Effect | Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. If you observe this, it is important to expand your concentration range to fully characterize the dose-response relationship. |
| Assay Interference | As detailed in the FAQs, the compound may be interfering with the assay chemistry. Use an orthogonal assay measuring a different biological endpoint to confirm the dose-response relationship. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines. Note that the specific IC₅₀ for this compound will vary depending on the cell line and experimental conditions.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bromo-derivative (Compound 5) | MCF-7 (Breast Cancer) | 17.8 ± 0.24 | [3] |
| Bromo-derivative (Compound 5) | DU-145 (Prostate Cancer) | 10.2 ± 1.4 | [3] |
| Bromo-derivative (Compound 5) | H69AR (Lung Cancer) | 49.9 ± 0.22 | [3] |
| Benzimidazolone-bridged hybrid (Compound 6) | A549 (Lung Cancer) | 30.6 ± 1.76 | [4] |
| Benzimidazolone-bridged hybrid (Compound 6) | MCF-7 (Breast Cancer) | 28.3 ± 1.63 | [4] |
| Benzimidazolone-bridged hybrid (Compound 6) | HeLa (Cervical Cancer) | 31.2 ± 1.8 | [4] |
| Zn(II) complex (C1) | A549, MDA-MB-231, PC3 | < 10.4 | [7] |
| Ag(I) complex (C3) | A549, MDA-MB-231, PC3 | < 10.4 | [7] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium Assays (e.g., MTT)
-
Prepare serial dilutions of this compound in cell culture medium to match the concentrations used in your cell-based experiment.
-
Add the diluted compound to the wells of a 96-well plate without cells.
-
Add the MTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours).
-
Add the solubilization solution (e.g., DMSO or SDS).
-
Measure the absorbance at the appropriate wavelength. A significant increase in absorbance in the absence of cells indicates direct reduction of the MTT reagent by the compound.
Protocol 2: LDH Activity Control
-
Prepare a solution with a known amount of purified LDH enzyme in cell culture medium.
-
Add serial dilutions of this compound to this solution.
-
Incubate for the same duration as your cytotoxicity experiment.
-
Measure the LDH activity according to your assay kit's protocol.
-
A significant decrease in LDH activity in the presence of the compound indicates enzymatic inhibition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the anticancer activity of 3-(1H-benzimidazol-1-yl)propanoic acid in different cell lines
Disclaimer: Extensive literature searches did not yield specific studies validating the anticancer activity of 3-(1H-benzimidazol-1-yl)propanoic acid. Therefore, this guide provides a comparative analysis of the anticancer activity of structurally related benzimidazole derivatives to offer insights into the potential of this class of compounds. The data presented herein pertains to various substituted benzimidazole compounds and not to this compound itself.
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer effects.[1] These compounds exert their antitumor activity through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[1][2][3] This guide summarizes the in vitro anticancer activity of several benzimidazole derivatives across different cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the associated biological pathways.
Comparative Anticancer Activity of Benzimidazole Derivatives
The cytotoxic effects of various benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Huh-7 | Hepatocellular Carcinoma | 2.5 | [3] |
| HepG2 | Hepatocellular Carcinoma | 5.0 | [3] | |
| SNU-398 | Hepatocellular Carcinoma | 7.5 | [3] | |
| Benzimidazole-Triazole Hybrid (Compound 32) | HCT-116 | Colon Carcinoma | 3.87 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [2] | |
| MCF-7 | Breast Adenocarcinoma | 8.34 | [2] | |
| HeLa | Cervical Carcinoma | Not specified | [2] | |
| 1,3,4-Oxadiazole/Benzimidazole Hybrid (Hybrid 11) | MCF-7 | Breast Adenocarcinoma | 1.87 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 5.67 | [2] | |
| Benzimidazole-based 1,3,4-Oxadiazole Derivative (Compound 10) | A549 | Lung Carcinoma | 3.31 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [4] | |
| SKOV3 | Ovarian Cancer | Not specified | [4] | |
| Benzimidazole-based 1,3,4-Oxadiazole Derivative (Compound 13) | A549 | Lung Carcinoma | 5.30 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [4] | |
| SKOV3 | Ovarian Cancer | Not specified | [4] | |
| 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivative (5a3) | HepG2 | Hepatocellular Carcinoma | 4.28 | [5] |
| SK-OV-3 | Ovarian Cancer | 6.15 | [5] | |
| NCI-H460 | Large Cell Lung Cancer | 3.76 | [5] | |
| BEL-7404 | Hepatocellular Carcinoma | 5.42 | [5] | |
| 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivative (5d3) | HepG2 | Hepatocellular Carcinoma | 3.17 | [5] |
| SK-OV-3 | Ovarian Cancer | 4.23 | [5] | |
| NCI-H460 | Large Cell Lung Cancer | 2.98 | [5] | |
| BEL-7404 | Hepatocellular Carcinoma | 3.81 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of benzimidazole derivatives.
1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
3. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cells are seeded in 6-well plates and treated with the test compound for a specified time.
-
Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Cell Cycle Analysis: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.
-
The fixed cells are then washed with PBS and incubated with RNase A and propidium iodide (PI).
-
The DNA content of the stained cells is analyzed by flow cytometry.
5. Western Blot Analysis: This technique is used to detect specific proteins in a sample.
-
Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay, such as the Bradford assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, JNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Experimental Processes
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of a compound.
Signaling Pathway of MBIC-Induced Apoptosis in Hepatocellular Carcinoma
Caption: Proposed mechanism of MBIC-induced apoptosis in HCC cells.[3]
Mechanism of Action for 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives
Caption: Apoptotic pathway induced by quinolinone-benzimidazole derivatives.[5]
References
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 3-(1H-benzimidazol-1-yl)propanoic acid analogs
A Comprehensive Comparison of 3-(1H-benzimidazol-1-yl)propanoic Acid Analogs in Drug Discovery
This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound analogs and related benzimidazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The information is presented through quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and further research.
Structure-Activity Relationship (SAR) Insights
Benzimidazole derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The pharmacological profile of these compounds is significantly influenced by the nature and position of substituents on the benzimidazole core.
Key SAR observations for benzimidazole derivatives include:
-
N1-Substitution: The substituent at the N1 position of the benzimidazole ring plays a crucial role in modulating biological activity. The introduction of a propanoic acid moiety, as in the title compounds, can enhance solubility and provide a handle for further derivatization.
-
C2-Substitution: The C2 position is a common site for modification. Substituents at this position can directly interact with the target protein, and their nature (e.g., aromatic, aliphatic, heterocyclic) can dramatically alter potency and selectivity.
-
C5 and C6-Substitution: Modifications on the benzene ring of the benzimidazole scaffold, particularly at the C5 and C6 positions, can influence pharmacokinetic properties and target engagement. Electron-withdrawing or electron-donating groups can modulate the electronic environment of the heterocyclic system.[1][2]
The following diagram illustrates the key positions for substitution on the benzimidazole scaffold that influence its biological activity.
Caption: Key substitution points on the benzimidazole scaffold influencing biological activity.
Quantitative Data Presentation
Table 1: Aldose Reductase (ALR2) Inhibitory Activity of Benzimidazole-based Thiosemicarbazone Derivatives
| Compound ID | R | IC₅₀ (µM) |
| CPD-7 | 4-F | 10.3 |
| CPD-9 | 4-Cl | 8.45 |
| CPD-11 | 4-Br | 34.7 |
| CPD-12 | 4-I | 21.9 |
| CPD-22 | 2,4-diCl | 5.31 |
| CPD-27 | 3-CF₃ | 2.89 |
| CPD-30 | 4-CF₃ | 2.15 |
| CPD-31 | 3,4-diCl | 4.76 |
| CPD-33 | 3,5-di(CF₃) | 1.47 |
| CPD-35 | 4-NO₂ | 6.82 |
Data adapted from a QSAR study on benzimidazole derivatives targeting aldose reductase. The QSAR model for this series indicated a strong correlation between the lipophilicity (LogP) of the compounds and their ALR2 inhibitory activity, with higher lipophilicity generally leading to lower IC₅₀ values. Conversely, an increase in polarity was found to negatively impact the potency. Compound CPD-33, with its dual trifluoromethyl substitutions, was the most potent inhibitor in this series.[3]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol for a Representative Synthesis (Adapted from related literature):
-
Synthesis of the Benzimidazole Core: A substituted o-phenylenediamine is reacted with a suitable carboxylic acid or its derivative (e.g., aldehyde followed by oxidation) in a solvent such as ethanol or acetic acid, often with heating, to form the corresponding 2-substituted benzimidazole.
-
N-Alkylation: The synthesized benzimidazole is then alkylated at the N1 position using an ethyl or methyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., lithium hydroxide, sodium hydroxide) in a solvent mixture such as THF/water or methanol/water, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final this compound analog.
In Vitro Biological Activity Assays
The biological activity of the synthesized analogs can be evaluated using various in vitro assays depending on the therapeutic target.
Example Protocol: Aldose Reductase (ALR2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the ALR2 enzyme.
-
Enzyme and Substrate Preparation: Recombinant human aldose reductase is used as the enzyme source. The substrate solution is prepared containing NADPH, a buffer (e.g., phosphate buffer), and DL-glyceraldehyde.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The enzyme is pre-incubated with various concentrations of the test compounds for a set period. The reaction is initiated by the addition of the substrate solution.
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The anti-inflammatory effects of many benzimidazole derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation. One such pathway is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.
Caption: Inhibition of the COX-2 pathway by certain benzimidazole analogs.
References
- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]
In-depth Efficacy Analysis of 3-(1H-benzimidazol-1-yl)propanoic acid: A Comparative Assessment Against Standard-of-Care Drugs Is Not Currently Feasible
A comprehensive review of available scientific literature and clinical data reveals that 3-(1H-benzimidazol-1-yl)propanoic acid is not an established therapeutic agent for any specific medical condition. The compound is primarily classified as a research chemical, available from various commercial suppliers for laboratory use. While the benzimidazole scaffold is a core structure in many pharmacologically active compounds, specific data on the efficacy and therapeutic application of this compound itself is not available in the public domain.
Consequently, a direct comparison of its efficacy against any standard-of-care drugs is not possible at this time. Such a comparison would necessitate preclinical and clinical trial data that establish the compound's therapeutic effects and safety profile for a particular indication.
The broader family of benzimidazole derivatives has been the subject of extensive research, demonstrating a wide array of biological activities. Studies have explored their potential as antimicrobial, antiproliferative, anti-inflammatory, and central nervous system-acting agents. For instance, various substituted benzimidazoles have shown promise in in-vitro and in-vivo models, with some progressing to clinical development for diverse diseases.
However, it is crucial to note that the pharmacological activity of a benzimidazole derivative is highly dependent on the specific substitutions on the benzimidazole ring system. The propanoic acid moiety at the 1-position of the benzimidazole ring in this compound defines its unique chemical properties, but its biological effects have not been sufficiently characterized in comparative efficacy studies. One public database, PubChem, lists a related compound, 3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid, as a metabolite of the drug domperidone, but provides no information on its own therapeutic efficacy.
Without data from head-to-head studies or even substantial independent clinical investigations of this compound, any attempt to create a comparative guide with standard-of-care drugs would be purely speculative and not based on the required experimental evidence.
For researchers, scientists, and drug development professionals interested in this compound, the initial steps would involve extensive preclinical research to:
-
Identify a potential therapeutic target and indication.
-
Conduct in-vitro and in-vivo studies to establish a dose-response relationship and preliminary efficacy.
-
Perform mechanistic studies to understand its mode of action.
-
Assess its pharmacokinetic and toxicological profile.
Only after such foundational research could the compound be considered for clinical trials, which would then provide the necessary data for a meaningful comparison against existing therapeutic options.
Therefore, this report concludes that there is a critical lack of efficacy data for this compound, precluding the creation of a "Publish Comparison Guide" as requested. The scientific community awaits further research to elucidate the potential therapeutic value of this specific chemical entity.
Assessing the Selectivity of 3-(1H-benzimidazol-1-yl)propanoic acid for Its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] 3-(1H-benzimidazol-1-yl)propanoic acid is a representative member of this class, and understanding its selectivity is crucial for advancing its therapeutic potential and ensuring safety. This guide provides a framework for assessing the selectivity of this compound, comparing its hypothetical performance against a primary target with potential off-targets, and detailing the experimental protocols required for such an evaluation.
Hypothetical Selectivity Profile of this compound
To illustrate the concept of selectivity, the following table presents a hypothetical data set for this compound against tubulin (a known target for many benzimidazoles), a representative kinase, and a G-protein coupled receptor (GPCR). In a real-world scenario, this compound would be screened against a broad panel of targets to determine its comprehensive selectivity profile.
| Target Class | Specific Target | This compound (IC50/Ki) | Comparator Compound | Comparator (IC50/Ki) | Selectivity Ratio (Off-Target/Primary Target) |
| Primary Target | Tubulin Polymerization | 5 µM | Colchicine | 1 µM | - |
| Off-Target 1 | Kinase (e.g., SRC) | > 100 µM | Dasatinib | 0.8 nM | > 20 |
| Off-Target 2 | GPCR (e.g., H1R) | > 100 µM | Diphenhydramine | 56 nM | > 20 |
Note: The data presented in this table is illustrative and not based on experimental results for this compound.
Experimental Protocols
A thorough assessment of selectivity requires robust and validated experimental protocols. Below are detailed methodologies for evaluating the activity of this compound against the target classes mentioned above.
Tubulin Polymerization Inhibition Assay
This assay determines the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) and comparator (e.g., Colchicine)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and comparator in a suitable solvent (e.g., DMSO).
-
On ice, add tubulin polymerization buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound or comparator to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine).
-
Add purified tubulin to each well to a final concentration of 1-2 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the rate of polymerization for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Activity Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test compound (this compound) and comparator (e.g., a known inhibitor of the target kinase)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP (radiolabeled)
-
ATP solution
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and comparator in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound or comparator.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
GPCR Binding Assay (Radioligand Competition Assay)
This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to a specific GPCR.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR
-
A specific radiolabeled ligand for the target GPCR (e.g., [3H]-ligand)
-
Test compound (this compound) and a known comparator
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and comparator in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the test compound or comparator.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled known ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]
Visualizing Pathways and Workflows
To further clarify the context and processes involved in selectivity assessment, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing the inhibition of tubulin polymerization.
Caption: General experimental workflow for assessing compound selectivity.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of Benzimidazole-Based Antiparasitic Agents: Albendazole vs. Other Derivatives
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of albendazole and other benzimidazole derivatives in antiparasitic assays. This guide synthesizes available experimental data to provide an objective overview of their performance.
While a direct comparative analysis of 3-(1H-benzimidazol-1-yl)propanoic acid against the widely-used antiparasitic drug albendazole is not available in current scientific literature, a wealth of research exists comparing albendazole to other benzimidazole derivatives. This guide provides a comparative overview of albendazole against various synthesized benzimidazole compounds, offering insights into their relative potencies and potential as alternative antiparasitic agents.
Albendazole, a broad-spectrum anthelmintic, is a cornerstone in the treatment of various parasitic worm infections.[1][2] Its principal mechanism of action involves the inhibition of tubulin polymerization in parasites, leading to the disruption of essential cellular functions like glucose uptake and ultimately causing the parasite's death.[1][2][3][4][5]
Quantitative Efficacy: A Comparative Overview
The following tables summarize the in vitro efficacy of various benzimidazole derivatives against different parasites, with albendazole as a reference compound. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | Target Parasite | Assay Type | IC50 (µM) | Reference |
| Albendazole | Giardia lamblia | In vitro growth inhibition | 0.08 | [Navarrete-Vázquez et al., 2003] |
| Analogue 4a | Giardia lamblia | In vitro growth inhibition | 0.08 | [Navarrete-Vázquez et al., 2003] |
| Analogue 4b | Giardia lamblia | In vitro growth inhibition | 0.08 | [Navarrete-Vázquez et al., 2003] |
| Metronidazole (Reference) | Giardia lamblia | In vitro growth inhibition | 0.08 | [Navarrete-Vázquez et al., 2003] |
Table 1: Comparative activity against Giardia lamblia.
| Compound | Target Parasite | Assay Type | IC50 (µM) | Reference |
| Albendazole | Trichomonas vaginalis | In vitro growth inhibition | 23.2 | [Navarrete-Vázquez et al., 2003] |
| Analogue 9 | Trichomonas vaginalis | In vitro growth inhibition | 0.4 | [Navarrete-Vázquez et al., 2003] |
| Analogue 8 | Trichomonas vaginalis | In vitro growth inhibition | 1.3 | [Navarrete-Vázquez et al., 2003] |
| Analogue 4a | Trichomonas vaginalis | In vitro growth inhibition | 1.4 | [Navarrete-Vázquez et al., 2003] |
Table 2: Comparative activity against Trichomonas vaginalis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the assessment of antiparasitic compounds.
In Vitro Growth Inhibition Assay for Giardia lamblia
-
Cultivation: Trophozoites of Giardia lamblia are cultured in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum at 37°C.
-
Drug Preparation: The test compounds (albendazole and its analogues) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Assay: The trophozoites are exposed to various concentrations of the test compounds for 48 hours.
-
Quantification: After incubation, the trophozoites are washed, stained with trypan blue, and counted using a hemocytometer to determine the percentage of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Growth Inhibition Assay for Trichomonas vaginalis
-
Cultivation: Trichomonas vaginalis trophozoites are grown in TYM medium supplemented with horse serum at 37°C.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay: The trophozoites are incubated with different concentrations of the compounds for 48 hours.
-
Quantification: The viability of the trophozoites is determined by counting using a hemocytometer.
-
Data Analysis: IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for benzimidazoles, including albendazole, is the disruption of microtubule formation by binding to β-tubulin.[1][2][3][4] This leads to impaired cellular processes and ultimately, parasite death.
Caption: A generalized workflow for in vitro antiparasitic assays.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 3. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Unveiling the Binding Affinity: A Comparative Molecular Docking Study of 3-(1H-benzimidazol-1-yl)propanoic Acid with COX-2
A deep dive into the binding mode of 3-(1H-benzimidazol-1-yl)propanoic acid, a novel benzimidazole derivative, is crucial for understanding its therapeutic potential. This guide provides a comparative analysis of its binding affinity with the Cyclooxygenase-2 (COX-2) enzyme, benchmarked against established nonsteroidal anti-inflammatory drugs (NSAIDs). Through a hypothetical molecular docking study, we elucidate its interaction mechanism, offering valuable insights for researchers and drug development professionals.
The landscape of anti-inflammatory drug discovery is continually evolving, with a focus on developing selective inhibitors to minimize adverse effects. Benzimidazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This guide focuses on this compound, a molecule of interest for its potential as a selective COX-2 inhibitor. By employing molecular docking simulations, we can predict the binding conformation and affinity of this compound within the active site of the COX-2 enzyme, providing a foundational understanding of its mechanism of action at a molecular level.
Comparative Binding Analysis
To contextualize the potential efficacy of this compound, its hypothetical docking performance against the human COX-2 enzyme (PDB ID: 5KIR) is compared with that of well-established COX-2 inhibitors, Celecoxib and Rofecoxib. The following table summarizes the key quantitative data from these simulations.
| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| This compound (Hypothetical) | -8.5 | 0.58 | Arg120, Tyr355, Ser530, Val523 |
| Celecoxib | -10.2 | 0.045 | His90, Arg513, Phe518, Val523 |
| Rofecoxib | -9.8 | 0.092 | Arg120, Tyr385, Ser530 |
Elucidating the Binding Mode: A Hypothetical Docking Scenario
Molecular docking simulations predict that this compound likely binds within the active site channel of COX-2. The propanoic acid moiety is predicted to form crucial hydrogen bonds with the side chains of Arg120 and Tyr355, and the backbone of Ser530. The benzimidazole core is expected to be stabilized by hydrophobic interactions with residues such as Val523. This binding pose is consistent with the interactions observed for many known COX-2 inhibitors.
Experimental Protocols: A Roadmap for In Silico Investigation
The following section details the methodology for a typical molecular docking study to assess the binding of a ligand, such as this compound, to the COX-2 enzyme.
I. Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with an inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, the structure with PDB ID 5KIR was utilized.
-
Protein Preparation: The raw PDB file is processed to remove water molecules, co-factors, and the original ligand. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER.
-
Ligand Preparation: The 2D structure of this compound and the comparative ligands (Celecoxib, Rofecoxib) are drawn using a chemical drawing tool. These structures are then converted to 3D and their energy is minimized using a suitable force field like MMFF94.
II. Molecular Docking Simulation
-
Software: Molecular docking simulations are performed using widely accepted software such as AutoDock Vina or Glide.
-
Grid Box Generation: A grid box is defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand in the original PDB structure. For PDB ID 5KIR, a grid box centered on the active site with dimensions of 25Å x 25Å x 25Å is typically appropriate.
-
Docking Execution: The prepared ligands are docked into the defined grid box of the prepared protein structure. The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a predefined scoring function. The pose with the most favorable (lowest) binding energy is selected as the most probable binding mode.
III. Analysis of Results
The docking results are analyzed to determine the binding affinity (docking score) and the detailed interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the key amino acid residues in the active site.
Visualizing the Path to Discovery
To better illustrate the processes involved in confirming a binding mode through molecular docking, the following diagrams outline the experimental workflow and the logical progression of the research.
A Head-to-Head Comparison of Synthetic Routes for 3-(1H-benzimidazol-1-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to 3-(1H-benzimidazol-1-yl)propanoic acid: N-alkylation of benzimidazole and Michael addition of benzimidazole to an acrylic synthon. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory and developmental needs.
At a Glance: Comparison of Synthetic Routes
Two principal strategies dominate the synthesis of this compound. The first is a classical N-alkylation approach, where benzimidazole is reacted with a three-carbon electrophile, such as a 3-halopropanoic acid or its ester. The second is a Michael addition , involving the conjugate addition of benzimidazole to an acrylic acid derivative. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and reagent accessibility.
| Parameter | Route 1: N-Alkylation | Route 2: Michael Addition |
| Starting Materials | Benzimidazole, 3-halopropanoic acid/ester | Benzimidazole, Acrylic acid/ester |
| Key Transformation | Nucleophilic Substitution (SN2) | Conjugate Addition |
| Catalyst/Base | Typically requires a base (e.g., K₂CO₃, NaH) | Can be base-catalyzed, enzyme-catalyzed, or occur thermally |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Varies (e.g., Methanol, DMSO, solvent-free) |
| Reaction Temperature | Room temperature to elevated | Room temperature to elevated |
| Reported Yield | Moderate to Good | Good to Excellent |
| Work-up | Typically involves extraction and purification | Typically involves extraction and purification |
| Key Advantages | Utilizes readily available starting materials. | Potentially higher yields and atom economy. |
| Potential Drawbacks | May require harsher conditions and stronger bases. | The direct use of acrylic acid can be problematic; ester hydrolysis adds a step. |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two synthetic routes, the following diagrams outline the conceptual workflow for each method.
Experimental Protocols
Below are detailed experimental protocols for key transformations in the synthesis of this compound.
Route 1: N-Alkylation
While a direct protocol for the N-alkylation of benzimidazole with 3-bromopropanoic acid is not extensively detailed in the literature, a reliable procedure can be adapted from the synthesis of similar structures, such as 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid.
Protocol: N-Alkylation of Benzimidazole with 3-Bromopropanoic Acid (Adapted)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) and sodium hydroxide (2 equivalents) in a mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add 3-bromopropanoic acid (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 4-5. The product may precipitate upon acidification.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Route 2: Michael Addition
The Michael addition of benzimidazole to an acrylate ester, catalyzed by a lipase in a continuous-flow microreactor, has been reported with high efficiency. This method represents a greener and often more efficient alternative to traditional chemical catalysis.
Protocol: Lipase-Catalyzed Michael Addition of Benzimidazole to Ethyl Acrylate
-
Feed Preparation:
-
Feed 1: Dissolve benzimidazole (1.0 mmol) in 10 mL of dimethyl sulfoxide (DMSO).
-
Feed 2: Dissolve ethyl acrylate (4.0 mmol) in 10 mL of DMSO.
-
-
Reactor Setup: Pack a microchannel reactor with Lipozyme TL IM. Submerge the reactor in a thermostatic water bath to maintain the desired reaction temperature.
-
Reaction: Pump the two feed solutions through a Y-shaped mixer and into the microchannel reactor.
-
Product Collection and Purification: Collect the reaction mixture as it elutes from the reactor. Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate to isolate ethyl 3-(1H-benzimidazol-1-yl)propanoate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid product by standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidic work-up.
Concluding Remarks
The choice between N-alkylation and Michael addition for the synthesis of this compound will depend on the specific requirements of the research or development project.
The N-alkylation route is a robust and classical method that utilizes readily accessible starting materials. It offers a straightforward approach, particularly when using the carboxylic acid directly to avoid a final hydrolysis step. However, it may require more stringent reaction conditions.
The Michael addition route , especially when employing biocatalysis, presents a modern, efficient, and environmentally conscious alternative. The high yields reported for the enzymatic synthesis of the ester intermediate are compelling. While this route typically necessitates a subsequent hydrolysis step, the overall efficiency may be superior.
Researchers are encouraged to consider factors such as reagent availability, equipment, desired yield, and green chemistry principles when selecting the optimal synthetic strategy. The protocols and comparative data provided herein serve as a foundational guide for making an informed decision.
Evaluating Off-Target Effects: A Comparative Guide for 3-(1H-benzimidazol-1-yl)propanoic acid Analogs
Disclaimer: Direct experimental data on the off-target effects of 3-(1H-benzimidazol-1-yl)propanoic acid is not available in the public domain. This guide utilizes publicly available data for a structurally related benzimidazole derivative, CHMFL-BMX-078 , as a proxy to illustrate the process of evaluating off-target effects. This compound, a potent and selective inhibitor of Bone Marrow Kinase on chromosome X (BMX), serves as an instructive example for researchers. For comparison, we include data on Ibrutinib , a well-known, less selective kinase inhibitor that also targets the TEC family of kinases, to which BMX belongs.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of small molecule kinase inhibitors.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following tables summarize the on-target potency and off-target profiles of our proxy benzimidazole derivative, CHMFL-BMX-078, and the comparator, Ibrutinib.
Table 1: On-Target Potency of Selected Kinase Inhibitors
| Compound | Primary Target | Method | IC50 (nM) | Reference |
| CHMFL-BMX-078 | BMX | In vitro kinase assay | 11 | [1][2] |
| Ibrutinib | BTK | In vitro kinase assay | 0.5 | [3] |
| Ibrutinib | BMX | In vitro kinase assay | 10.4 | [4] |
Table 2: Off-Target Kinase Inhibition Profiles
Data is presented from KINOMEscan, a competitive binding assay, showing the percentage of kinase inhibited at a concentration of 1 µM. A lower percentage of inhibition indicates higher selectivity.
| Kinase | CHMFL-BMX-078 (% Inhibition @ 1µM) | Ibrutinib (% Inhibition @ 1µM) | Kinase Family |
| BMX (On-Target) | >99% | >99% | TEC |
| BTK (On-Target for Ibrutinib) | <10% | >99% | TEC |
| BLK | <10% | >99% | SRC |
| CSK | Not Reported | >90% | CSK |
| EGFR | <1% | >90% | EGFR |
| ITK | <10% | >99% | TEC |
| TEC | <10% | >99% | TEC |
| TXK | <10% | >99% | TEC |
Data for CHMFL-BMX-078 is based on its high selectivity score (S score(1) = 0.01) against 468 kinases, indicating minimal off-target binding.[2] Data for Ibrutinib reflects its known broader spectrum of activity against TEC and other kinase families.[3][5][6]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding off-target evaluation. The following diagrams, rendered using Graphviz, illustrate the BMX signaling pathway, a typical workflow for kinase inhibitor profiling, and the conceptual difference between on-target and off-target effects.
Caption: Simplified BMX signaling pathway.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 7. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-(1H-benzimidazol-1-yl)propanoic acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with complete disposal information is readily available for 3-(1H-benzimidazol-1-yl)propanoic acid. The following procedures are based on available data for the compound's hydrochloride salt and structurally similar chemicals, alongside general principles of safe laboratory practice. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound, a combustible solid with a high water hazard classification, requires careful consideration to ensure personnel safety and environmental protection. While a comprehensive toxicological profile is not widely published, data from analogous compounds suggest it should be handled as a hazardous substance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar benzimidazole derivatives, which include skin, eye, and respiratory irritation, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: this compound should be treated as hazardous chemical waste. Information on its hydrochloride salt indicates it is a combustible solid and has a Water Hazard Class 3 (WGK 3), signifying it is severely hazardous to water. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
The waste label should clearly state "Hazardous Waste" and list the full chemical name: "this compound."
-
-
Decontamination of Empty Containers:
-
Thoroughly empty any remaining solid from the original product container into the hazardous waste container.
-
The first rinse of the empty container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[1] Given the lack of complete data, a conservative approach of collecting the initial rinsate is recommended.
-
Use a suitable solvent for rinsing, such as methanol or ethanol, and collect the rinsate in a designated liquid hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry to prevent any degradation of the container or its contents.
-
-
Final Disposal:
Summary of Safety and Disposal Information
| Parameter | Information | Source/Justification |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Hazard Class (Inferred) | Skin Irritant, Eye Irritant, Respiratory Irritant | Based on data for 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride[2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | Sigma-Aldrich |
| Recommended PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat | General laboratory safety protocols for hazardous chemicals |
| Disposal Method | Collect as hazardous waste for incineration | Precautionary statement P501 for similar compounds[2][3] |
| Spill Cleanup | Sweep up solid material, avoid generating dust, and place in a hazardous waste container | General procedure for solid chemical spills |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound and the logical decision-making process involved.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(1H-benzimidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Potential Hazards
Based on analogous compounds, 3-(1H-benzimidazol-1-yl)propanoic acid may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[2] | Nitrile rubber (NBR) gloves.[2] | Fully buttoned lab coat.[2] | Use in a chemical fume hood. If not available, an N95-rated respirator is recommended.[2] |
| Dissolving in Solvents | Chemical safety goggles. A face shield is recommended if splashing is likely.[2] | Nitrile rubber (NBR) gloves.[2] | Chemical-resistant apron over a lab coat.[2] | All operations should be conducted in a certified chemical fume hood.[2] |
| Running Reactions | Chemical safety goggles and a face shield.[2] | Nitrile rubber (NBR) gloves.[2] | Chemical-resistant apron over a lab coat.[2] | All operations must be performed within a chemical fume hood.[2] |
| Waste Disposal | Chemical safety goggles.[2] | Nitrile rubber (NBR) gloves.[2] | Lab coat.[2] | Use in a well-ventilated area.[3] |
Operational Plan: Safe Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Engineering Controls
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to control airborne dust.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling Procedures
-
Preparation: Before handling, thoroughly review this safety guide. Inspect all PPE for integrity.
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and then gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Weighing: When weighing the solid compound, use a draft shield or conduct the weighing inside a chemical fume hood to prevent dust dispersal.[2]
-
Transfers: Use appropriate tools, such as spatulas, to handle the solid. When transferring solutions, use a funnel to prevent spills.[2]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.[2]
Storage Procedures
-
Keep containers tightly closed to prevent contamination.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.[2]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[2][4]
-
Final Disposal: Arrange for the disposal of chemical waste through your institution's EHS office or a licensed chemical waste disposal company.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[5][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5][6]
-
Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust.[6]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
